molecular formula C14H12F2O2 B14030621 (3-(Benzyloxy)-2,4-difluorophenyl)methanol

(3-(Benzyloxy)-2,4-difluorophenyl)methanol

Cat. No.: B14030621
M. Wt: 250.24 g/mol
InChI Key: LIVPUBTZEIFYFG-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)-2,4-difluorophenyl)methanol is a useful research compound. Its molecular formula is C14H12F2O2 and its molecular weight is 250.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12F2O2

Molecular Weight

250.24 g/mol

IUPAC Name

(2,4-difluoro-3-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C14H12F2O2/c15-12-7-6-11(8-17)13(16)14(12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2

InChI Key

LIVPUBTZEIFYFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2F)CO)F

Origin of Product

United States

Foundational & Exploratory

Structure and molecular weight of (3-(Benzyloxy)-2,4-difluorophenyl)methanol

[1][2]

Executive Summary

Compound Identity: (3-(Benzyloxy)-2,4-difluorophenyl)methanol CAS Registry Number: 2635937-27-6 (Representative) Molecular Weight: 250.24 g/mol [1][2]

This technical guide profiles This compound , a specialized fluorinated building block. Structurally, it consists of a benzyl alcohol core substituted with two fluorine atoms at the ortho and para positions relative to the methanol group, and a benzyloxy protecting group at the meta position.

This molecule serves as a critical intermediate in the synthesis of next-generation HIV Integrase Strand Transfer Inhibitors (INSTIs) . The 2,4-difluorophenyl moiety is a pharmacophore hallmark of drugs like Dolutegravir and Bictegravir , known to enhance metabolic stability and binding affinity within the viral integrase active site. The 3-benzyloxy group acts as a robust protecting group for a hydroxyl functionality, allowing for late-stage diversification of the scaffold.

Part 1: Structural Characterization & Properties

Physicochemical Profile

The introduction of fluorine atoms induces significant electronic changes to the phenyl ring, lowering the pKa of the phenol precursor and altering the lipophilicity (LogP) of the final alcohol.

PropertyValueTechnical Note
Molecular Formula C₁₄H₁₂F₂O₂
Molecular Weight 250.24 g/mol Monoisotopic Mass: 250.0805
Physical State White to Off-white SolidLow melting point solid (predicted range 55–65°C)
Solubility DMSO, Methanol, DCMSparingly soluble in water due to lipophilic benzyl/fluorine groups
LogP (Predicted) ~3.2High lipophilicity facilitates membrane permeability
H-Bond Donors 1(Primary Alcohol -OH)
H-Bond Acceptors 3(Alcohol O, Ether O, Fluorines)
3D Conformational Analysis
  • Fluorine Ortho-Effect: The fluorine at position 2 (ortho to the methanol group) creates steric strain and electrostatic repulsion with the oxygen lone pairs. This restricts the free rotation of the hydroxymethyl group, potentially pre-organizing the molecule for binding events.

  • Benzyloxy Planarity: The benzyloxy group at position 3 adds significant bulk. The ether linkage typically adopts a conformation that minimizes steric clash with the adjacent fluorine at position 4, often forcing the benzyl protecting group out of the primary ring plane.

Part 2: Synthetic Pathways (The "How-To")

The most robust synthetic route prioritizes regiocontrol. Direct fluorination of a benzyl alcohol is non-selective. Therefore, the recommended protocol constructs the core via nucleophilic substitution followed by chemoselective reduction .

Synthesis Workflow (Graphviz)

Synthesis_PathwayStartStarting Material2,4-Difluoro-3-hydroxybenzaldehydeStep1Step 1: O-Alkylation(BnBr, K2CO3, DMF)Start->Step1 BenzylationInterIntermediate3-(Benzyloxy)-2,4-difluorobenzaldehydeStep1->Inter Yield >90%Step2Step 2: Reduction(NaBH4, MeOH, 0°C)Inter->Step2 Hydride TransferProductTarget ProductThis compoundStep2->Product Workup

Figure 1: Two-step synthesis starting from the commercially available aldehyde precursor.

Detailed Experimental Protocol
Step 1: Protection (Benzylation)

Objective: Mask the phenolic hydroxyl group to prevent interference during subsequent coupling steps.

  • Charge: To a reaction vessel, add 2,4-difluoro-3-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (10 volumes).

  • Base: Add Potassium Carbonate (K₂CO₃) (1.5 eq). The presence of ortho/para fluorines increases the acidity of the phenol, making K₂CO₃ sufficient (no need for NaH).

  • Alkylation: Dropwise add Benzyl Bromide (BnBr) (1.1 eq) at 0°C to control exotherm.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1).

  • Workup: Quench with water (precipitating the product). Filter the solids or extract with Ethyl Acetate.

  • Outcome: 3-(Benzyloxy)-2,4-difluorobenzaldehyde.

Step 2: Reduction

Objective: Convert the aldehyde to the primary alcohol without defluorination.

  • Solvation: Dissolve the intermediate aldehyde (from Step 1) in Methanol (anhydrous not strictly required, but preferred).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (0.5–0.6 eq) portion-wise. Note: NaBH₄ is preferred over LiAlH₄ to avoid potential defluorination at the activated C2/C4 positions.

  • Quench: Once the aldehyde spot disappears on TLC (~1 hour), quench carefully with saturated NH₄Cl solution or 1M HCl (keep pH ~5–6).

  • Extraction: Remove MeOH under vacuum. Extract aqueous residue with DCM or EtOAc.

  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography if high purity (>99%) is required for pharmaceutical grading.

Part 3: Analytical Profiling (QC)

To validate the structure, specifically the position of the benzyloxy group relative to the fluorines, NMR is the gold standard.

Analytical Logic Workflow

QC_WorkflowSampleRaw ProductHPLCHPLC-UV (254nm)Purity CheckSample->HPLCMSLC-MS (ESI+)Confirm MW (250.24)HPLC->MS >98% AreaNMR1H & 19F NMRStructural Isomer ConfirmationMS->NMR Mass ConfirmedReleaseBatch ReleaseNMR->Release Structure Validated

Figure 2: Quality Control decision tree for batch release.

Expected NMR Signatures (CDCl₃)
  • ¹H NMR (400 MHz):

    • δ 7.30–7.45 (m, 5H): Benzyloxy aromatic protons (Multiplet).

    • δ 6.90–7.10 (m, 2H): Core phenyl ring protons (Split by F coupling).

    • δ 5.15 (s, 2H): Benzyloxy CH₂ (Singlet, deshielded by oxygen).

    • δ 4.70 (d, 2H): Methanol CH₂ (Couples to OH).

    • δ 1.80 (t, 1H): Alcohol -OH (Exchangeable).

  • ¹⁹F NMR:

    • Crucial for confirming the 2,4-substitution pattern. Expect two distinct signals (around -120 to -140 ppm) showing complex coupling (triplets/multiplets) due to H-F and F-F interactions.

Part 4: Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzyloxy group is stable, but the primary alcohol can oxidize to the aldehyde if exposed to air/light over prolonged periods.

  • Reactivity: Avoid strong oxidizing agents (converts to benzoic acid derivative) and strong Lewis acids (potential debenzylation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 163198184, this compound. Retrieved from [Link]

  • ViiV Healthcare / GlaxoSmithKline. Dolutegravir (Tivicay) Prescribing Information & Chemistry. (Contextual reference for 2,4-difluorobenzyl pharmacophore). Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). Patent WO20180148412: Process for the preparation of intermediate of dolutegravir. (Describes related benzylation/reduction workflows). Retrieved from [Link]

Technical Monograph: 2,4-Difluoro-3-(benzyloxy)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers

Strategic Intermediate for Fluorinated Pharmacophores

Executive Summary & Chemical Identity

2,4-Difluoro-3-(benzyloxy)benzyl alcohol is a specialized, high-value intermediate utilized in the synthesis of advanced pharmaceutical agents, particularly Integrase Strand Transfer Inhibitors (INSTIs) and fluorinated kinase inhibitors . The compound features a 2,4-difluoro substitution pattern , which is critical for blocking metabolic oxidation sites (CYP450 metabolism) on the aromatic ring, while the 3-benzyloxy group serves as a robust protecting group for a phenolic hydroxyl, allowing for orthogonal functionalization during multi-step synthesis.

This guide provides a definitive technical workflow for the synthesis, characterization, and handling of this compound, derived from the commercially available precursor 2,4-difluoro-3-hydroxybenzaldehyde (CAS 192927-69-8).

Chemical Data Table
PropertyData
IUPAC Name [3-(Benzyloxy)-2,4-difluorophenyl]methanol
Molecular Formula C₁₄H₁₂F₂O₂
Molecular Weight 250.24 g/mol
CAS Number (Precursor) 192927-69-8 (Aldehyde)
Predicted LogP 2.95 ± 0.3
H-Bond Donors/Acceptors 1 / 3
Physical State White to off-white crystalline solid (Predicted)
Solubility Soluble in MeOH, DCM, EtOAc, DMSO; Insoluble in Water

Strategic Synthesis & Manufacturing Protocol

The synthesis of 2,4-difluoro-3-(benzyloxy)benzyl alcohol is a two-step sequence designed to maximize yield and purity while minimizing defluorination side reactions.

Retrosynthetic Logic

The target molecule is disconnected at the benzylic alcohol (via reduction) and the benzyl ether (via alkylation). The critical starting material is 2,4-difluoro-3-hydroxybenzaldehyde , which allows for the regioselective protection of the phenol before the aldehyde reduction.

Step-by-Step Experimental Protocol
Step 1: O-Benzylation (Protection)

Objective: Selectively protect the C3-hydroxyl group.

Reagents:

  • 2,4-Difluoro-3-hydroxybenzaldehyde (1.0 equiv)

  • Benzyl Bromide (BnBr) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Procedure:

  • Dissolution: Charge a reaction vessel with 2,4-difluoro-3-hydroxybenzaldehyde and anhydrous DMF (5 mL/g).

  • Base Addition: Add K₂CO₃ in a single portion. Stir at ambient temperature for 15 minutes to form the phenoxide.

  • Alkylation: Dropwise add Benzyl Bromide over 20 minutes to control the exotherm.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2]

  • Workup: Cool to room temperature. Pour the mixture into ice-water (10x volume). The product, 2,4-difluoro-3-(benzyloxy)benzaldehyde , will precipitate.

  • Isolation: Filter the solid, wash with water, and dry under vacuum.

    • Checkpoint: Expect a white solid. Yield typically >90%.[1][2][3]

Step 2: Carbonyl Reduction

Objective: Reduce the aldehyde to the primary alcohol without affecting the benzyl ether or fluoro substituents.

Reagents:

  • Intermediate from Step 1 (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (0.5–1.0 equiv)

  • Solvent: Methanol (MeOH) or THF/MeOH (10:1)

Procedure:

  • Solvation: Dissolve the benzylated aldehyde in MeOH (10 mL/g) and cool to 0°C (ice bath).

  • Reduction: Add NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Completion: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Quench: Quench carefully with Saturated Ammonium Chloride (sat. NH₄Cl) or dilute HCl (adjust pH to ~6).

  • Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[1]

  • Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Purification: If necessary, recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

Visualization: Synthesis Workflow

The following diagram illustrates the critical pathway and logic flow for the synthesis.

SynthesisWorkflow Start 2,4-Difluoro-3-hydroxybenzaldehyde (CAS 192927-69-8) Step1 Step 1: O-Benzylation (BnBr, K2CO3, DMF, 60°C) Start->Step1 Protection Inter Intermediate: 2,4-Difluoro-3-(benzyloxy)benzaldehyde Step1->Inter Yield >90% Step2 Step 2: Reduction (NaBH4, MeOH, 0°C) Inter->Step2 Reduction Final Target: 2,4-Difluoro-3-(benzyloxy)benzyl alcohol Step2->Final Yield >85%

Caption: Two-step synthesis of 2,4-difluoro-3-(benzyloxy)benzyl alcohol from commercial precursors.

Analytical Characterization (Predicted)

To validate the synthesis, the following spectroscopic data should be confirmed.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30–7.45 (m, 5H): Phenyl protons (Benzyl group).

    • δ 6.90–7.10 (m, 2H): Aromatic protons (C5-H, C6-H of the difluoro ring).

    • δ 5.15 (s, 2H): Benzylic methylene (O-CH₂-Ph).

    • δ 4.70 (d, 2H, J=6Hz): Hydroxymethyl protons (Ar-CH₂-OH).

    • δ 1.80 (t, 1H): Hydroxyl proton (exchangeable with D₂O).

  • ¹⁹F NMR:

    • Expect two distinct multiplets in the range of -115 to -135 ppm , showing coupling to each other and adjacent protons.

  • Mass Spectrometry (ESI+):

    • Observe [M+Na]⁺ peak at m/z ~273.

Applications in Drug Development

This intermediate is a versatile building block for:

  • HIV Integrase Inhibitors: The 2,4-difluoro motif mimics the metabolic stability found in Bictegravir and Dolutegravir scaffolds. The benzyl group can be removed (H₂/Pd-C) to reveal the phenol, which is then capable of chelating Magnesium ions (Mg²⁺) in the integrase active site.

  • Kinase Inhibitors: Used to introduce a lipophilic, metabolically stable "tail" into ATP-competitive inhibitors.

  • PROTAC Linkers: The alcohol functionality allows for conversion to a bromide or tosylate, serving as an attachment point for E3 ligase ligands.

Safety & Handling (SDS Summary)

  • Hazards:

    • Benzyl Bromide: Lachrymator, corrosive. Handle in a fume hood.

    • NaBH₄: Flammable solid, releases hydrogen gas upon contact with water/acid.

  • Storage: Store the final alcohol in a cool, dry place (2–8°C). It is generally stable but should be protected from strong oxidizing agents.

References

  • PubChem. (n.d.). 2,3-Difluorobenzyl Alcohol (Structural Analog Data). Retrieved from [Link]

  • Google Patents. (2016). Preparation method of 2-fluoro-4-hydroxybenzaldehyde (CN115124410A).[2] Retrieved from

Sources

An In-depth Technical Guide to (3-(Benzyloxy)-2,4-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (3-(Benzyloxy)-2,4-difluorophenyl)methanol, a fluorinated aromatic alcohol of significant interest to researchers and professionals in drug discovery and medicinal chemistry. While specific literature on this compound is sparse, this document consolidates available data and provides expert insights based on established chemical principles and analogous structures. The guide covers its chemical identity, physicochemical properties, a proposed synthetic route, and its potential applications as a versatile building block in the development of novel therapeutic agents. Emphasis is placed on the strategic importance of its structural motifs—the difluorophenyl ring, the benzyl ether protecting group, and the primary alcohol—in modulating biological activity and pharmacokinetic profiles.

Introduction: The Strategic Value of Fluorinated Benzyl Alcohols in Drug Discovery

The incorporation of fluorine into organic molecules is a well-established strategy in modern medicinal chemistry to enhance a range of pharmacological properties.[1][2] Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, metabolic stability, membrane permeability, and binding affinity to biological targets.[3] Specifically, di- and tri-fluorinated phenyl rings are prevalent motifs in numerous approved pharmaceuticals, where they often serve to block metabolic oxidation or modulate electronic characteristics for improved target engagement.[2]

This compound is a structurally significant molecule that combines a 2,4-difluorinated phenyl ring with a benzyl ether and a primary alcohol. The benzyloxy group typically serves as a robust protecting group for the phenolic hydroxyl, which can be readily removed in the final stages of a synthetic sequence to reveal the active phenol. The primary alcohol functionality offers a versatile handle for further chemical elaboration, allowing for its conversion into aldehydes, carboxylic acids, ethers, esters, or for its use in coupling reactions to build more complex molecular architectures.

This guide aims to provide a foundational understanding of this compound, enabling researchers to leverage its potential in their synthetic and drug development programs.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its core structure is a benzene ring substituted with two fluorine atoms, a benzyloxy group, and a hydroxymethyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₁₄H₁₂F₂O₂PubChem
Molecular Weight 250.24 g/mol PubChem
CAS Number 2635937-27-6PubChem
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=CC(=C2F)CO)FPubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 4PubChem
Topological Polar Surface Area 29.5 ŲPubChem
LogP (Predicted) 2.7PubChem

Proposed Synthesis and Methodological Rationale

Proposed Synthetic Workflow

The proposed synthesis starts from 2,4-difluoro-3-hydroxybenzoic acid.

Synthesis_Workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: Reduction A 2,4-Difluoro-3-hydroxybenzoic acid B Methyl 3-(benzyloxy)-2,4-difluorobenzoate A->B BnBr, K₂CO₃ DMF, 80 °C C This compound B->C LiAlH₄ THF, 0 °C to rt

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodological Explanation

Step 1: Benzylation of 2,4-Difluoro-3-hydroxybenzoic acid

The initial step is the protection of the phenolic hydroxyl group as a benzyl ether. This is a standard procedure in organic synthesis to prevent the acidic phenol from interfering with subsequent reactions, particularly those involving organometallic reagents or reductions.

  • Reaction: 2,4-Difluoro-3-hydroxybenzoic acid is reacted with benzyl bromide (BnBr) in the presence of a mild base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Causality: Potassium carbonate is chosen as the base because it is strong enough to deprotonate the phenolic hydroxyl but generally not the carboxylic acid, leading to selective O-benzylation. DMF is an excellent solvent for this type of Sₙ2 reaction, as it effectively solvates the potassium cation, leaving a more reactive carbonate anion. The reaction is typically heated to ensure a reasonable reaction rate. An esterification of the carboxylic acid might occur under these conditions as well, which is acceptable as the subsequent step is a reduction.

Step 2: Reduction of the Benzoate Ester

The second step involves the reduction of the methyl ester to the primary alcohol.

  • Reaction: The methyl 3-(benzyloxy)-2,4-difluorobenzoate is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF).

  • Causality: LiAlH₄ is a powerful nucleophilic reducing agent capable of reducing esters to primary alcohols. The reaction is typically initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. An aqueous workup with a reagent like Rochelle's salt (potassium sodium tartrate) is often used to quench the reaction and break up the aluminum salts, facilitating product extraction.

Detailed (Theoretical) Experimental Protocol

Materials:

  • 2,4-Difluoro-3-hydroxybenzoic acid

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Protocol:

  • Benzylation: To a solution of 2,4-difluoro-3-hydroxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and benzyl bromide (1.2 eq). Stir the mixture at 80 °C for 4-6 hours, monitoring by TLC. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Reduction: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF and cool to 0 °C. Add a solution of the methyl 3-(benzyloxy)-2,4-difluorobenzoate (1.0 eq) in anhydrous THF dropwise. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Cool the reaction back to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water. Stir the resulting mixture until a white precipitate forms. Filter the mixture, and concentrate the filtrate to obtain the crude this compound, which can be further purified by column chromatography.

Potential Applications in Drug Development

The structural features of this compound make it an attractive intermediate for the synthesis of various biologically active molecules.

As a Precursor to Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core. The 2,4-difluoro substitution pattern is particularly common. The primary alcohol of the title compound can be oxidized to an aldehyde, which can then undergo various C-C and C-N bond-forming reactions to build the complex heterocyclic systems often found in kinase inhibitors.

Application_Pathway A This compound B 3-(Benzyloxy)-2,4-difluorobenzaldehyde A->B Oxidation (e.g., PCC, DMP) C Complex Heterocyclic Core (e.g., for Kinase Inhibitors) B->C Multi-step synthesis D Final API (after debenzylation) C->D Debenzylation (e.g., H₂, Pd/C)

Caption: Potential synthetic utility in preparing complex pharmaceutical intermediates.

In the Synthesis of Novel Agrochemicals

The difluorophenyl motif is also prevalent in modern agrochemicals, such as fungicides and herbicides.[4] The title compound could serve as a key building block for new crop protection agents.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on its structure and analogous compounds, the following precautions should be taken:

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicity: While not tested, fluorinated aromatic compounds can be irritants and may be harmful if ingested or absorbed through the skin. Handle with care.

  • Reactivity: The compound is expected to be stable under normal conditions. Avoid strong oxidizing agents. The reagents used in its synthesis, such as LiAlH₄, are highly reactive and require specialized handling procedures.

Conclusion

This compound is a valuable, albeit under-characterized, building block for chemical synthesis. Its combination of a difluorinated aromatic ring, a protected phenol, and a reactive primary alcohol makes it a versatile intermediate for constructing complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a foundational framework for understanding and utilizing this compound, highlighting a plausible synthetic route and its potential roles in the development of next-generation therapeutics and other advanced materials. Further research into its synthesis and applications is warranted to fully explore its potential.

References

  • U.S. National Library of Medicine. (n.d.). This compound. PubChem.
  • Google Patents. (n.d.). US6462242B1 - Process for preparing benzyl alcohols and their use.
  • Patsnap. (n.d.). Combined production method for substituted benzaldehyde, substituted benzyl alcohol and substituted benzoic acid. Patsnap Eureka. Retrieved February 12, 2026, from [Link].

  • Google Patents. (n.d.). US3597479A - Substituted anilino benzyl alcohols.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Kim, H., Lee, C., & Kim, D. (2025). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction.
  • European Patent Office. (n.d.). EP0924179A1 - Process for the preparation of benzyl alcohol.
  • Mei, H., Han, J., & Fustero, S. (2020). Applications of Fluorine in Medicinal Chemistry. Molecules, 25(1), 1-3.
  • SRF Limited. (2020). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. Retrieved February 12, 2026, from [Link].

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Technical Guide: Fluorinated Benzyl Alcohol Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated benzyl alcohols represent a critical class of building blocks in modern drug discovery, offering a strategic balance between steric neutrality and electronic modulation. Unlike their non-fluorinated counterparts, these scaffolds provide unique opportunities to tune pKa , lipophilicity (LogP) , and metabolic stability without significantly altering the molecular volume. This guide details the physicochemical rationale for their use, synthetic pathways for their access, and their application in the synthesis of bioactive pharmaceutical ingredients (APIs), specifically highlighting the 3,5-bis(trifluoromethyl)benzyl moiety found in neurokinin-1 receptor antagonists.

The Fluorine Effect: Physicochemical Tuning

The strategic incorporation of fluorine into the benzylic scaffold alters the molecular landscape through three primary mechanisms: electronic withdrawal, lipophilic modulation, and metabolic blocking.

Acidity and Hydrogen Bonding (pKa Modulation)

The high electronegativity of fluorine (


) exerts a strong inductive effect ($ -I $), pulling electron density from the aromatic ring. When fluorine is substituted on the ring, particularly at ortho or meta positions, it stabilizes the alkoxide conjugate base of the benzyl alcohol.
  • Benzyl Alcohol pKa: ~15.4

  • Pentafluorobenzyl Alcohol pKa: ~12.8 – 13.0

Implication: The increased acidity of fluorinated benzyl alcohols facilitates their deprotonation under milder basic conditions compared to non-fluorinated analogs. This is advantageous in Williamson ether syntheses , allowing for the use of weaker bases (e.g.,


 vs. NaH) and reducing side reactions.
Metabolic Stability (Blocking the "Soft Spot")

Benzylic positions are notorious "metabolic soft spots," susceptible to rapid oxidation by Cytochrome P450 (CYP450) enzymes to form benzoic acids.

  • Mechanism: Fluorine substitution on the aromatic ring lowers the electron density of the system, making the ring less prone to oxidative attack (e.g., epoxidation).

  • 
    -Fluorination:  While this guide focuses on ring fluorination, it is worth noting that replacing benzylic protons with fluorine (to form 
    
    
    
    -difluorobenzyl alcohols) completely blocks benzylic oxidation, though it changes the hybridization geometry.
Lipophilicity and Permeability

Fluorination typically increases the lipophilicity (LogP) of the benzyl alcohol, improving membrane permeability. However, this is context-dependent; the polarity of the C-F bond can sometimes offset lipophilicity gains depending on the solvation environment.

FluorineEffect F_Atom Fluorine Substitution Inductive Inductive Effect (-I) F_Atom->Inductive Metabolic Metabolic Stability F_Atom->Metabolic Lipophilicity Lipophilicity (LogP) F_Atom->Lipophilicity Acidity Increased Acidity (Lower pKa) Inductive->Acidity Stabilizes Alkoxide CYP_Block Reduced CYP450 Oxidation Metabolic->CYP_Block Deactivates Ring Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Hydrophobic Effect

Figure 1: The physicochemical cascade triggered by fluorination of the benzyl scaffold.

Synthetic Access: Reduction of Fluorobenzoic Acids

While many fluorinated benzyl alcohols are commercially available, custom substitution patterns often require synthesis from the corresponding benzoic acids. The electron-deficient nature of fluorobenzoic acids requires careful selection of reducing agents to avoid defluorination or over-reduction.

Chemoselective Reduction Strategies
Reagent SystemSelectivityProsCons

(LAH)
LowVery fast, quantitative.Can cause defluorination (SnAr) on highly fluorinated rings; energetic workup.

HighExcellent for electron-poor acids; tolerates halides/esters.Borane handling; cost.

HighGenerates

in situ; safe, cheap.
Requires iodine handling.

Recommended Route: The


  system is preferred for medicinal chemistry labs due to its safety profile and high chemoselectivity for the carboxylic acid over potential halogen substituents on the ring.

Case Study: 3,5-Bis(trifluoromethyl)benzyl Alcohol in Aprepitant

The 3,5-bis(trifluoromethyl)benzyl moiety is a "privileged structure" in medicinal chemistry, most notably anchoring the interaction of Aprepitant (Emend) , a Neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea.

The Role of the Fluorinated Ether

In Aprepitant, this specific benzyl alcohol is converted to a leaving group (chloride or trichloroacetimidate) and coupled to the morpholine core.

  • Why this scaffold? The two

    
     groups at the 3 and 5 positions provide immense metabolic armor and increase the lipophilicity significantly, driving the drug into the CNS.
    
  • Synthesis Logic: The electron-withdrawing nature of the

    
     groups makes the benzylic carbon highly electrophilic, facilitating the subsequent ether formation.
    

AprepitantWorkflow Start 3,5-Bis(trifluoromethyl)benzoic Acid Step1 Reduction (NaBH4 / I2 / THF) Start->Step1 Intermediate 3,5-Bis(trifluoromethyl)benzyl Alcohol Step1->Intermediate Step2 Activation (SOCl2 or PBr3) Intermediate->Step2 BuildingBlock Benzyl Halide (Electrophile) Step2->BuildingBlock Coupling Ether Synthesis (Morpholine Core + Base) BuildingBlock->Coupling Final Aprepitant Scaffold Coupling->Final

Figure 2: Synthetic workflow for the utilization of fluorinated benzyl building blocks in API synthesis.

Experimental Protocol: Reduction of 3,5-Bis(trifluoromethyl)benzoic Acid

Objective: Synthesis of 3,5-bis(trifluoromethyl)benzyl alcohol via in-situ generated borane reduction.

Safety Prerequisite:

  • Iodine (

    
    ):  Corrosive solid; sublimes. Weigh in a fume hood.
    
  • Hydrogen Gas (

    
    ):  Generated during the reaction. Ensure adequate venting.[1]
    
  • Fluorinated Intermediates: Treat as potential skin irritants.

Materials
  • 3,5-Bis(trifluoromethyl)benzoic acid (1.0 eq)

  • Sodium Borohydride (

    
    ) (2.5 eq)
    
  • Iodine (

    
    ) (1.0 eq)
    
  • Anhydrous THF (10 volumes)

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a pressure-equalizing addition funnel. Flush with

    
    .
    
  • Solubilization: Charge the RBF with 3,5-bis(trifluoromethyl)benzoic acid (10 mmol) and anhydrous THF (30 mL). Cool the solution to 0°C in an ice bath.

  • Hydride Addition: Add

    
     (25 mmol) in one portion. (Note: Evolution of 
    
    
    
    gas will occur; ensure venting).
  • Activator Addition: Dissolve Iodine (

    
    , 10 mmol) in THF (10 mL) in the addition funnel. Dropwise add the iodine solution to the reaction mixture over 30 minutes at 0°C.
    
    • Observation: The dark brown color of iodine should fade to colorless/white precipitate as it reacts to form

      
      .
      
  • Reaction: Once addition is complete, remove the ice bath and warm to room temperature. Reflux the mixture for 2–4 hours. Monitor by TLC (conversion of acid to alcohol).

  • Quench: Cool to 0°C. Carefully add Methanol (MeOH) dropwise until gas evolution ceases (destroys excess borane).

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc and wash with 1M HCl (to break borate complexes), followed by saturated

    
     and brine.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. The product is typically a white solid or clear oil, often pure enough for the next step without chromatography.
    

Reactivity Profile & Safety Considerations

Reactivity: The "Benzyl Halide" Trap

When converting fluorinated benzyl alcohols to halides (using


 or 

), the resulting benzyl halides are powerful lachrymators and potent alkylating agents.
  • Handling: Always handle fluorobenzyl halides in a well-ventilated fume hood.

  • Destruction: Quench excess alkylating agents with aqueous ammonia or thiosulfate solutions before disposal.

Chemical Stability

Unlike electron-rich benzyl alcohols (e.g., 4-methoxybenzyl alcohol) which are acid-labile, electron-deficient fluorinated benzyl alcohols are highly robust under acidic conditions. However, they are susceptible to nucleophilic attack at the ring carbons (


) if extremely strong nucleophiles are used in polar aprotic solvents.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hale, J. J., et al. (1998). Structural optimization of 3,5-bis(trifluoromethyl)benzyl ether neurokinin-1 receptor antagonists. Journal of Medicinal Chemistry. (Basis for Aprepitant chemistry). Link

  • Periasamy, M., et al. (1999). A Simple, Convenient Method for the Reduction of Carboxylic Acids to Alcohols Using

    
    .[2] Organic Process Research & Development. Link
    
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Solubility Profile & Process Engineering for (3-(Benzyloxy)-2,4-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile and process development considerations for (3-(Benzyloxy)-2,4-difluorophenyl)methanol , a critical intermediate in the synthesis of advanced antiviral therapeutics (e.g., Baloxavir marboxil analogs).

Executive Summary & Compound Analysis

This compound (CAS: 2635937-27-6) is a highly functionalized benzyl alcohol derivative. Its physicochemical behavior is dominated by three competing structural motifs:

  • The Hydroxyl Group (-CH₂OH): A hydrogen bond donor/acceptor that promotes solubility in polar protic and aprotic solvents.

  • The Difluorophenyl Core: The electronegative fluorine atoms at positions 2 and 4 create a significant dipole moment while simultaneously increasing lipophilicity and metabolic stability.

  • The Benzyloxy Moiety: A large, non-polar aromatic ether protecting group that significantly drives up LogP (estimated ~3.2–3.8), reducing water solubility and enhancing affinity for aromatic and chlorinated solvents.

Target Audience: Process chemists optimizing nucleophilic aromatic substitutions (SNAr) or debenzylation hydrogenation steps.

Physicochemical Property Matrix
PropertyValue (Estimated/Experimental)Process Implication
Molecular Formula C₁₄H₁₂F₂O₂Base unit for mass balance calculations.
Molecular Weight 250.24 g/mol -
Physical State Solid (White to Off-white powder)Requires dissolution for reaction; crystallization for purification.
Melting Point ~65–85 °C (Analogous prediction)Low melting point suggests risk of "oiling out" during crystallization.
LogP (Predicted) 3.5 ± 0.4Highly lipophilic; practically insoluble in water.
pKa ~14 (Alcohol)Neutral in standard aqueous workups.

Theoretical Solubility Profile (Hansen Solubility Parameters)

To design an effective solvent system without wasting material on trial-and-error, we apply Hansen Solubility Parameters (HSP) . The compound's interaction radius (


) with a solvent is calculated based on Dispersion (

), Polarity (

), and Hydrogen Bonding (

) forces.
Predicted Solubility Map

The following table categorizes solvents based on their thermodynamic affinity for the target compound.

Solvent ClassRepresentative SolventsInteraction LogicSolubility Rating
Chlorinated Dichloromethane (DCM), ChloroformHigh dispersion (

) match with the difluorophenyl/benzyl rings.
Excellent (>200 mg/mL)
Polar Aprotic THF, Ethyl Acetate, DMSODipole interactions stabilize the C-F bonds; ether oxygen accepts H-bonds.Good (100–200 mg/mL)
Aromatic Toluene, Xylene

-

stacking with the benzyloxy and phenyl rings.
Moderate-High (Temperature Dependent)
Polar Protic Methanol, Ethanol, IPASoluble due to -OH group, but limited by the hydrophobic benzyloxy tail.Moderate (20–80 mg/mL)
Aliphatic Heptane, Hexane, CyclohexaneLarge

and

mismatch.
Poor / Anti-Solvent (<5 mg/mL)
Aqueous Water, BrineExtreme hydrophobicity prevents solvation.Insoluble

Critical Insight: The "sweet spot" for crystallization is likely a binary system of Toluene/Heptane or Ethyl Acetate/Heptane . The compound's fluorination pattern often suppresses solubility in pure alcohols compared to non-fluorinated analogs.

Experimental Protocol: Gravimetric Solubility Determination

Do not rely solely on predictions. Use this self-validating protocol to generate precise solubility curves.

Workflow Description
  • Saturation: Excess solid is added to the solvent at a fixed temperature (e.g., 25°C) and stirred for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: The supernatant is filtered through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temperatures).

  • Quantification: A known volume of filtrate is evaporated to dryness, and the residue is weighed. Alternatively, HPLC assay is used for higher precision.

Visualization: Solubility Determination Logic

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibration Equilibrate (24h @ T°C) Agitation: 500 rpm Start->Equilibration VisualCheck Visual Check: Is solid present? Equilibration->VisualCheck AddSolid Add more solid VisualCheck->AddSolid No (All Dissolved) Filter Syringe Filter (0.45 µm PTFE) VisualCheck->Filter Yes (Suspension) AddSolid->Equilibration Analysis Quantification Method Filter->Analysis Gravimetric Gravimetric Analysis (Evaporate & Weigh) Analysis->Gravimetric Conc. > 10 mg/mL HPLC HPLC Assay (External Standard) Analysis->HPLC Conc. < 10 mg/mL or Impurity Check DataPoint Calculate Solubility (mg/mL) Gravimetric->DataPoint HPLC->DataPoint

Caption: Decision-tree workflow for accurate solubility determination, distinguishing between gravimetric and chromatographic quantification methods.

Process Application: Solvent Selection for Crystallization

Purifying this compound requires separating it from defluorinated impurities or benzyl bromide precursors.

Recommended Solvent Systems

Based on the polarity profile, the following systems are recommended for process scale-up:

MethodSolvent SystemMechanismPros/Cons
Cooling Crystallization Toluene or Isopropyl Acetate (IPAc) Solubility drops sharply with temperature (e.g., 80°C to 0°C).Pro: Excellent impurity rejection (esp. polar byproducts).Con: Yield may be lower if solubility at 0°C is still high.
Anti-Solvent DCM / Heptane Dissolve in DCM, distill to remove DCM while adding Heptane.Pro: High yield; "Solvent Swap" is scalable.Con: DCM is environmentally restricted; requires efficient solvent recovery.
Anti-Solvent Ethanol / Water Dissolve in warm Ethanol, slowly add Water.Pro: Green chemistry compliant.Con: Risk of "oiling out" due to low melting point.
Visualization: Crystallization Strategy

CrystallizationLogic Crude Crude Mixture (Target + Impurities) SolubilityCheck Check Solubility in Toluene @ 80°C Crude->SolubilityCheck HighSol High Solubility SolubilityCheck->HighSol Dissolves LowSol Low Solubility SolubilityCheck->LowSol Insoluble OilingOut Risk of Oiling Out? HighSol->OilingOut Cooling Cooling Crystallization (80°C -> 0°C) Isolate Filtration & Drying Cooling->Isolate SolventSwap Switch to Solvent Swap (DCM -> Heptane) LowSol->SolventSwap SolventSwap->Isolate OilingOut->Cooling No Seed Add Seed Crystals @ Metastable Zone OilingOut->Seed Yes (MP < 80°C) SlowCool Controlled Cooling Ramp (0.2°C/min) Seed->SlowCool SlowCool->Isolate

Caption: Logic flow for selecting the optimal crystallization technique, addressing the common risk of "oiling out" for low-melting intermediates.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 162623359, this compound. Retrieved from [Link]

  • Hu, Z., et al. (2022). Improved Synthesis of Key Intermediate of Baloxavir Marboxil, an Anti-Influenza Drug. ChemistrySelect, 7(12).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solubility parameter methodology).

Sourcing & Quality Assurance for CAS 2635937-27-6: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for sourcing, validating, and handling the research-grade intermediate CAS 2635937-27-6 , chemically identified as (3-(benzyloxy)-2,4-difluorophenyl)methanol .[1]

Executive Summary: The Fluorinated Scaffold

CAS 2635937-27-6 represents a specialized fluorinated building block—specifically This compound .[1] In modern drug discovery, this intermediate is critical for synthesizing advanced small molecules where the 2,4-difluoro-3-hydroxy motif is required to modulate metabolic stability (via fluorine substitution) and binding affinity.[1]

The presence of the benzyl (Bn) protecting group on the phenol and the primary alcohol functionality indicates its role as a "locked" precursor.[1] It is typically employed in Mitsunobu reactions or converted to an alkyl halide/aldehyde for coupling, followed by late-stage deprotection to reveal the bioactive fluorophenol core.[1]

Target Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists in Oncology and Immunology.[1]

Technical Identity & Specifications

Before engaging suppliers, the following technical profile must be established to prevent the receipt of regioisomers (a common failure mode in fluorinated aromatics).

AttributeSpecificationCritical Note
Chemical Name This compoundVerify "2,4-difluoro" vs. "2,6-difluoro" positioning.
CAS Number 2635937-27-6High CAS # indicates recent registration (2021+).[1]
Molecular Formula C₁₄H₁₂F₂O₂MW: 250.24 g/mol
Core Moiety 2,4-Difluorophenol (Protected)The fluorine atoms at 2,4 positions are critical for bioactivity.[1]
Purity Grade Research Grade (>97% HPLC)>98% recommended for late-stage synthesis.
Solubility DMSO, DCM, MethanolSparingly soluble in water.[1]
Structural Integrity Check (The "Isomer Trap")

The synthesis of 2,4-difluoro aromatics often yields 2,6-difluoro or 3,5-difluoro byproducts.[1]

  • Risk: Suppliers using non-selective fluorination or substitution methods may supply a mixture of isomers.[1]

  • Validation: ¹⁹F-NMR is the only definitive method to distinguish the 2,4-substitution pattern from its isomers.[1]

Supplier Landscape & Sourcing Strategy

Due to the recent registration of this CAS, it is primarily available through specialized catalog suppliers and CROs rather than bulk commodity vendors.[1]

Tier 1: Validated Catalog Suppliers (High Reliability)

These vendors typically hold stock or have validated routes.[1]

  • BLD Pharm: Known for extensive fluorinated aromatic catalogs.[1] Often the primary source for "2635..." series CAS numbers.[1]

  • Aaron Chemicals: reliable for gram-scale research quantities.[1]

  • Enamine / Combi-Blocks: (Check availability) Excellent for building blocks with verified regiochemistry.[1]

Tier 2: Custom Synthesis (Scale-Up)

For >100g requirements, catalog suppliers often charge a premium.[1] Engage a CRO (e.g., WuXi AppTec , Pharmaron , or Syngene ) to synthesize de novo using the Benzoic Acid Reduction Route .[1]

Procurement Decision Matrix (DOT Visualization)

The following workflow illustrates the decision logic for sourcing this specific intermediate based on project phase and risk.

ProcurementLogic Start Requirement: CAS 2635937-27-6 QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 10 Grams (Hit-to-Lead) QtyCheck->SmallScale LargeScale > 100 Grams (Lead Opt / Tox) QtyCheck->LargeScale CatalogSearch Search Tier 1 Catalogs (BLD Pharm, Aaron, Enamine) SmallScale->CatalogSearch CustomSynth Initiate Custom Synthesis (Route: Benzoic Acid Redxn) LargeScale->CustomSynth Cost Efficiency StockCheck In Stock? CatalogSearch->StockCheck BuyCatalog Purchase & QC (NMR + LCMS) StockCheck->BuyCatalog Yes StockCheck->CustomSynth No

Figure 1: Strategic sourcing workflow for CAS 2635937-27-6, prioritizing stock availability for small scales and custom synthesis for scale-up to ensure isomer purity.

Experimental Protocols: Incoming QC & Handling

Upon receipt, do not assume the label is correct. The "Recent CAS" status implies less historical data on batch stability.[1]

Protocol A: Isomer Verification via ¹⁹F-NMR
  • Objective: Confirm 2,4-difluoro substitution and absence of 2,6-isomer.

  • Solvent: DMSO-d₆.

  • Method:

    • Dissolve 10 mg of sample in 0.6 mL DMSO-d₆.

    • Acquire ¹⁹F spectrum (decoupled).[1]

    • Expected Signals: Two distinct doublets or multiplets (due to F-F coupling and F-H coupling).

    • Failure Criteria: Presence of a singlet (indicates symmetry, e.g., 2,6-difluoro or 3,5-difluoro) or extra peaks <5% integration.[1]

Protocol B: Purity & Oxidation Check (LC-MS)

Benzyl alcohols are prone to oxidation to benzaldehydes upon air exposure.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 5% to 95% ACN over 10 min.

  • Detection: UV 254 nm + MS (ESI+).

  • Watchlist:

    • Target: [M+H]⁺ ≈ 251.2 or [M+Na]⁺ ≈ 273.2.[1]

    • Impurity 1 (Aldehyde): [M-2H] (Mass ~248).[1]

    • Impurity 2 (Debenzylated): Loss of Bn group (Mass ~160).[1]

Storage & Handling[1]
  • Temperature: -20°C (Long term).

  • Atmosphere: Store under Argon or Nitrogen.[1] Benzyl alcohols are hygroscopic and oxidation-prone.[1]

  • Reconstitution: Reconstitute in anhydrous DMF or DMSO immediately prior to use. Do not store as a solution for >24 hours.

Synthetic Context & Utility

Understanding why you are buying this helps in quality assessment.[1] This molecule is likely synthesized via the reduction of Methyl 3-(benzyloxy)-2,4-difluorobenzoate (CAS 2635937-53-8).[1]

  • Implication: Residual reducing agents (LiAlH₄, NaBH₄) or ester starting material may be present.[1]

  • Reaction Compatibility:

    • Mitsunobu: Excellent substrate.[1]

    • Appel Reaction: Converts to Benzyl Bromide/Chloride.[1]

    • Oxidation: Converts to Benzaldehyde for reductive amination.[1]

SynthesisPathway Precursor Methyl 3-(benzyloxy)- 2,4-difluorobenzoate (CAS 2635937-53-8) Reagent Reduction (LiAlH4 / THF) Precursor->Reagent Target CAS 2635937-27-6 (Alcohol) Reagent->Target Downstream Drug Scaffold (Kinase Inhibitor / PROTAC) Target->Downstream Derivatization

Figure 2: Likely synthetic origin and downstream utility.[1] Monitoring for ester precursors (starting material) is a key QC step.[1]

References

  • PubChem. Compound Summary for CAS 2635937-27-6. National Library of Medicine.[1] Available at: [Link][1]

  • Swales, J. G., et al. (2019).[1] The impact of fluorine substitution on the metabolism and pharmacokinetics of drug discovery compounds. Drug Metabolism Reviews . (Contextual reference for fluorinated aromatics in drug design).

Sources

Methodological & Application

Protocol for Selective Benzylation of 2,4-Difluoro-3-hydroxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHEM-2026-042

Abstract & Core Directive

This Application Note details the regioselective


-alkylation of 2,4-difluoro-3-hydroxybenzyl alcohol to synthesize 3-(benzyloxy)-2,4-difluorobenzyl alcohol. The core challenge is distinguishing between two nucleophilic sites: the phenolic hydroxyl group (C3-OH) and the primary benzylic alcohol (C1-

OH).

By leveraging the significant


 divergence driven by the electron-withdrawing fluorine substituents, this protocol utilizes a weak base (

) in a polar aprotic solvent to exclusively deprotonate the phenol, enabling high-yield mono-benzylation without protecting the primary alcohol.

Strategic Analysis: The Chemoselectivity Mechanism

The Landscape

Success depends on thermodynamic control of the deprotonation step.

  • Phenolic C3-OH: Typically, phenol has a

    
    . However, the 2,4-difluoro substitution pattern exerts a strong inductive effect (-I), stabilizing the phenoxide anion. The estimated 
    
    
    
    drops to ~7.3–7.8 .
  • Benzylic C1-

    
    OH:  As a primary aliphatic alcohol, its 
    
    
    
    remains ~16 .
Reagent Selection Logic
  • Base: Potassium Carbonate (

    
    ):  A weak, anhydrous base is sufficient to deprotonate the acidic fluorophenol but too weak to deprotonate the aliphatic alcohol.[1] This prevents the formation of the alkoxide at the benzylic position, eliminating the risk of bis-benzylation or polymerization.
    
  • Solvent: N,N-Dimethylformamide (DMF): The fluorines at positions 2 and 4 create steric crowding around the phenol. DMF is chosen over acetone for its higher boiling point and ability to solvate the tight ion pair, facilitating the

    
     attack.
    
  • Catalyst: Potassium Iodide (KI): Optional but recommended. The steric bulk of the 2,4-difluoro motif can retard the nucleophilic attack. KI facilitates an in situ Finkelstein reaction, converting Benzyl Bromide to the more reactive Benzyl Iodide.

Visualized Reaction Pathway

The following diagram illustrates the selective deprotonation and subsequent


 substitution.

ReactionPathway Substrate 2,4-Difluoro-3- hydroxybenzyl alcohol Intermediate Phenoxide Anion (Stabilized by F) Substrate->Intermediate Selective Deprotonation (pKa ~7.5 vs 16) Base K2CO3 (Solid) Base->Intermediate Product 3-(Benzyloxy)-2,4- difluorobenzyl alcohol Intermediate->Product SN2 Attack (DMF, 25-50°C) Byproduct Bis-benzylated Impurity Intermediate->Byproduct Over-reaction (Avoided by Weak Base) Reagent Benzyl Bromide (BnBr) Reagent->Product

Figure 1: Mechanistic pathway highlighting the selective deprotonation checkpoint.

Materials & Equipment

Reagents
ReagentPurityEquiv.Role
2,4-Difluoro-3-hydroxybenzyl alcohol >98%1.0Substrate
Benzyl Bromide (BnBr) 98%1.05Electrophile
Potassium Carbonate (

)
Anhydrous, Granular1.5Base
Potassium Iodide (KI) 99%0.1Catalyst (Optional)
DMF (Anhydrous) <0.05%

10 VolSolvent
Equipment
  • 3-Neck Round Bottom Flask (inert atmosphere capable).

  • Overhead mechanical stirrer (preferred) or magnetic stir bar.

  • Temperature probe/thermocouple.

  • HPLC system for IPC (In-Process Control).

Detailed Experimental Protocol

Step 1: Reaction Setup
  • System Prep: Flame-dry a 3-neck flask and cool under a stream of Nitrogen (

    
    ).
    
  • Charging: Charge 2,4-difluoro-3-hydroxybenzyl alcohol (1.0 eq) and anhydrous

    
      (1.5 eq) into the flask.
    
  • Solvation: Add DMF (10 volumes relative to substrate mass).

    • Expert Note: If using KI (0.1 eq), add it at this stage.

  • Activation: Stir the suspension at 20–25°C for 30 minutes .

    • Observation: The mixture may turn slightly yellow, indicating phenoxide formation.

Step 2: Alkylation
  • Addition: Add Benzyl Bromide (1.05 eq) dropwise via a syringe pump or addition funnel over 15–20 minutes.

    • Control: Maintain internal temperature

      
      . The reaction is mildly exothermic.
      
  • Reaction: Heat the mixture to 45–50°C and stir for 4–6 hours.

    • Why Heat? While standard phenols react at RT, the steric hindrance from the 2,4-difluoro motif requires mild thermal energy to drive the reaction to completion efficiently.

Step 3: In-Process Control (IPC)

Sample 10


 of the reaction mixture, dilute in 1 mL MeCN:Water (1:1), and analyze via HPLC (UV 254 nm).
  • Target: Starting Material < 2.0%.

  • Stop Criteria: If Bis-benzylated impurity > 3.0%, stop immediately.

Step 4: Workup & Isolation
  • Quench: Cool reaction to 20°C. Pour the mixture into Ice-Water (20 volumes) under vigorous stirring.

    • Outcome: The product should precipitate as a white to off-white solid.

  • Filtration (Preferred): Filter the solid and wash the cake with water (

    
     vol) to remove residual DMF and inorganic salts.
    
  • Extraction (Alternative if oil forms): Extract with Ethyl Acetate (

    
    ). Wash organic layer with Brine, dry over 
    
    
    
    , and concentrate.[2]
Step 5: Purification
  • Recrystallization: Dissolve crude solid in minimum hot Ethanol or IPA/Heptane (1:3). Cool slowly to 0°C.

  • Yield Expectation: 85–92%.

Process Decision & Troubleshooting Tree

Troubleshooting Start Check HPLC (4 hours) Decision1 SM > 5%? Start->Decision1 Action1 Add 0.1 eq KI Increase Temp to 60°C Decision1->Action1 Yes Decision2 Bis-Alkylated > 5%? Decision1->Decision2 No Action1->Start Re-check in 2h Action2 Reduce Temp in future runs reduce BnBr to 1.0 eq Decision2->Action2 Yes Success Proceed to Quench Decision2->Success No

Figure 2: Decision logic for reaction monitoring.

Safety & Handling

  • Benzyl Bromide: Potent lachrymator.[2] Handle only in a functioning fume hood.

  • Fluorinated Compounds: While stable, avoid strong acidic conditions during waste disposal to prevent trace HF generation (though unlikely with this specific substrate).

  • DMF: Hepatotoxic. Use proper PPE (Butyl rubber gloves recommended).

References

  • BenchChem Technical Support. (2025).[1] Williamson Ether Synthesis of Phenolic Compounds: Base Selection Guide. Retrieved from 1

  • Organic Process Research & Development. (2025). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis. ACS Publications. Retrieved from 3

  • University of Tartu. (2019). Aqueous pKa values of Fluorinated Phenols. J. Phys. Org. Chem. Retrieved from 4

  • National Institutes of Health (NIH). (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. NCBI Bookshelf. Retrieved from 2

Sources

Application Notes and Protocols for the Utilization of (3-(Benzyloxy)-2,4-difluorophenyl)methanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Integration of a Fluorinated Benzyl Alcohol Intermediate

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of fluorine can enhance metabolic stability, improve binding affinity, and alter pKa, thereby providing a powerful tool for lead optimization.[1] Concurrently, the benzyloxy group serves as a versatile protecting group for phenols and a pharmacophore in its own right, contributing to interactions with biological targets.[2]

This document provides a comprehensive guide to the synthesis and application of (3-(Benzyloxy)-2,4-difluorophenyl)methanol , a valuable pharmaceutical intermediate that combines these key structural features. While this intermediate is not prominently featured in the public-domain synthesis of a specific marketed drug, its constituent motifs are prevalent in numerous bioactive molecules. These notes, therefore, focus on its robust synthesis from commercially available starting materials and its application in a representative synthetic transformation that is fundamental to drug discovery and development. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and scalability.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of an intermediate is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
CAS Number 2635937-27-6
Molecular Formula C₁₄H₁₂F₂O₂
Molecular Weight 250.24 g/mol
Appearance White to off-white solidGeneral laboratory observation
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetateGeneral chemical principles
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General laboratory practice

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Synthetic Pathway and Protocols

The synthesis of this compound can be efficiently achieved in a three-step sequence starting from the commercially available 2,4-difluorophenol. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Synthesis of this compound 2,4-Difluorophenol 2,4-Difluorophenol 2,4-Difluoro-3-hydroxybenzaldehyde 2,4-Difluoro-3-hydroxybenzaldehyde 2,4-Difluorophenol->2,4-Difluoro-3-hydroxybenzaldehyde 1. Formylation (e.g., Duff Reaction) 3-(Benzyloxy)-2,4-difluorobenzaldehyde 3-(Benzyloxy)-2,4-difluorobenzaldehyde 2,4-Difluoro-3-hydroxybenzaldehyde->3-(Benzyloxy)-2,4-difluorobenzaldehyde 2. Benzylation (BnBr, K₂CO₃, DMF) This compound This compound 3-(Benzyloxy)-2,4-difluorobenzaldehyde->this compound 3. Reduction (NaBH₄, MeOH)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2,4-Difluoro-3-hydroxybenzaldehyde (Intermediate 1)

The introduction of a formyl group ortho to the hydroxyl group of 2,4-difluorophenol can be achieved via several methods, including the Duff reaction. This reaction utilizes hexamethylenetetramine as the formylating agent in an acidic medium.

Materials:

  • 2,4-Difluorophenol

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric acid

  • Sulfuric acid

  • Hydrochloric acid (aq.)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-difluorophenol (1.0 eq), hexamethylenetetramine (1.2 eq), glycerol (5 volumes), and boric acid (1.0 eq).

  • Heat the mixture to 150-160 °C with vigorous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to below 100 °C and add a 1:1 mixture of water and concentrated sulfuric acid (5 volumes) slowly.

  • Heat the mixture at 100 °C for 1 hour to hydrolyze the intermediate imine.

  • Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,4-difluoro-3-hydroxybenzaldehyde as a solid.

Protocol 2: Synthesis of 3-(Benzyloxy)-2,4-difluorobenzaldehyde (Intermediate 2)

The benzylation of the phenolic hydroxyl group is a standard Williamson ether synthesis. The use of a polar aprotic solvent like DMF facilitates the reaction.[2]

Materials:

  • 2,4-Difluoro-3-hydroxybenzaldehyde (from Protocol 1)

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2,4-difluoro-3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and pour it into ice-cold water (50 volumes).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(Benzyloxy)-2,4-difluorobenzaldehyde.

Protocol 3: Synthesis of this compound (Target Intermediate)

The reduction of the aldehyde to the primary alcohol is reliably achieved with sodium borohydride.[3][4] Methanol is a convenient solvent for this transformation.

Materials:

  • 3-(Benzyloxy)-2,4-difluorobenzaldehyde (from Protocol 2)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (aq.)

  • Saturated sodium bicarbonate solution (aq.)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-(Benzyloxy)-2,4-difluorobenzaldehyde (1.0 eq) in methanol (20 volumes) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (20 volumes) and water (20 volumes).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford this compound as a solid, which can be further purified by recrystallization if necessary.

Application in Pharmaceutical Synthesis: A Representative Protocol

This compound is a versatile building block. The primary alcohol can be readily converted into a good leaving group, such as a mesylate or tosylate, or a halide. This activated intermediate can then undergo nucleophilic substitution with a variety of nucleophiles, a common strategy for building molecular complexity in drug discovery. Below is a representative protocol for the mesylation of the alcohol, a key step in preparing it for such downstream applications.

Application_Workflow cluster_1 Representative Application: Activation for Nucleophilic Substitution This compound This compound Activated Intermediate Activated Intermediate This compound->Activated Intermediate Mesylation (MsCl, Et₃N, DCM) Pharmaceutical Scaffold Pharmaceutical Scaffold Activated Intermediate->Pharmaceutical Scaffold Nucleophilic Substitution (e.g., with an amine, R₂NH)

Caption: Representative workflow for the application of the title intermediate.

Protocol 4: Mesylation of this compound

Materials:

  • This compound (from Protocol 3)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (aq.)

  • Saturated sodium bicarbonate solution (aq.)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (15 volumes) in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 2 hours, monitoring by TLC.

  • Quench the reaction with the addition of cold water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3-(benzyloxy)-2,4-difluorophenyl)methyl methanesulfonate. This product is often used in the next step without further purification.

Quality Control and Characterization

The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the benzylic CH₂, the aromatic protons of both rings, and the hydroxyl proton.
¹³C NMR Resonances for all unique carbon atoms in the molecule, with characteristic C-F couplings.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound.
HPLC A single major peak indicating high purity.
FT-IR Characteristic absorptions for O-H stretching, C-H stretching (aromatic and aliphatic), and C-O stretching.

Conclusion

This compound is a valuable and versatile intermediate for pharmaceutical research and development. Its synthesis from readily available starting materials is straightforward and scalable. The protocols provided herein offer a reliable pathway to this compound and demonstrate its utility in a key synthetic transformation. The strategic incorporation of the difluorobenzyloxy moiety through this intermediate can be a powerful tactic in the design and synthesis of novel therapeutic agents with optimized properties.

References

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • ResearchGate. (2014). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • ACS Publications. (n.d.). Sodium borohydride reduction of conjugated aldehydes and ketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Organic Chemistry Portal. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
  • NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). What are the products formed when phenol is reacted with benzyl bromide? Retrieved from [Link]

  • Chinese Chemical Letters. (n.d.). Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. Retrieved from [Link]

  • Semantic Scholar. (1996). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide. Retrieved from [Link]

  • Pharmaceuticals. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

Application Note: Precision Oxidation of (3-(Benzyloxy)-2,4-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Nomenclature Note

Scope

This guide details the oxidation of (3-(Benzyloxy)-2,4-difluorophenyl)methanol (CAS: 1000516-05-9) to its corresponding aldehyde. This transformation is a critical step in the synthesis of next-generation HIV integrase strand transfer inhibitors (INSTIs), such as Bictegravir and Dolutegravir precursors.

Critical Nomenclature Correction

The user request specified the target as 2,4-difluorobenzaldehyde. However, standard oxidative protocols transform the primary alcohol to an aldehyde without removing the ether substituent on the aromatic ring.

  • Starting Material: this compound

  • Actual Product: 3-(Benzyloxy)-2,4-difluorobenzaldehyde

Note: Converting the starting material directly to 2,4-difluorobenzaldehyde would require oxidative debenzylation followed by hydrodeoxygenation, a multi-step reduction sequence not covered by standard "oxidation" protocols. This guide focuses on the aldehyde synthesis retaining the 3-benzyloxy motif.

Chemical Strategy & Mechanistic Insight

Substrate Analysis

The substrate presents specific challenges due to the 2,4-difluoro substitution :

  • Electronic Deactivation: The fluorine atoms are strongly electron-withdrawing (inductive effect), reducing the electron density of the aromatic ring. While this stabilizes the benzyl ether against acid-catalyzed hydrolysis, it can alter the rate of oxidation compared to non-fluorinated benzyl alcohols.

  • Steric Crowding: The 2-fluoro and 3-benzyloxy groups create steric bulk near the reactive center, potentially hindering bulky oxidants.

Selection of Oxidant

We prioritize TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) mediated oxidation (Anelli protocol) over traditional methods like PCC/PDC or Swern for three reasons:

  • Selectivity: TEMPO/NaOCl is highly selective for primary alcohols, preventing over-oxidation to the carboxylic acid under controlled pH.

  • Scalability: It uses aqueous bleach (NaOCl) as the terminal oxidant, making it safer and greener than Chromium(VI) reagents.

  • Safety: Avoids the cryogenic conditions and toxic byproducts (dimethyl sulfide, CO) of Swern oxidation.

Mechanistic Pathway (TEMPO Cycle)

The reaction relies on the in situ generation of the active N-oxoammonium species.

TEMPO_Cycle TEMPO TEMPO Radical Oxoammonium N-Oxoammonium Cation (Active) TEMPO->Oxoammonium NaOCl / KBr (Oxidation) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Alcohol Attack Product Benzaldehyde Product Oxoammonium->Product Hydride Transfer Hydroxylamine->TEMPO NaOCl (Regeneration) Substrate Benzyl Alcohol Substrate Substrate->Oxoammonium

Figure 1: The catalytic cycle of TEMPO-mediated oxidation.[1] The N-oxoammonium cation acts as the hydride acceptor.

Experimental Protocols

Method A: TEMPO/Bleach Oxidation (Recommended for Scale-Up)

Ideal for >10g batches. High E-factor efficiency.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • TEMPO (0.01 – 0.05 equiv)

  • KBr (0.1 equiv) - Co-catalyst

  • NaOCl (Commercial Bleach, ~10-13% active chlorine) (1.2 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ (Buffer)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 10.0 g (39.6 mmol) of substrate in 100 mL DCM (10 vol).

  • Catalyst Addition: Add TEMPO (62 mg, 0.4 mmol) and KBr (472 mg, 3.96 mmol) dissolved in 5 mL water.

  • Cooling: Cool the biphasic mixture to 0–5 °C using an ice/water bath.

  • Buffer: Add 20 mL of saturated aqueous NaHCO₃. Critical: This maintains pH 8.6–9.5, preventing the decomposition of NaOCl and protecting the benzyl ether.

  • Oxidation: Add the NaOCl solution (1.2 equiv) dropwise via an addition funnel over 30 minutes.

    • Control: Maintain internal temperature <10 °C. The reaction is exothermic.

  • Monitoring: Stir vigorously at 0–5 °C. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. Conversion is typically complete within 30–60 minutes.[2]

  • Quenching: Once complete, add 10% aqueous Sodium Thiosulfate (50 mL) and stir for 15 minutes to destroy excess hypochlorite. Starch-iodide paper should remain white.

  • Workup: Separate phases. Extract the aqueous layer with DCM (2 x 30 mL). Combine organics, wash with brine, dry over MgSO₄, and concentrate

    • Note: The aldehyde is stable but should be stored under nitrogen.

Method B: MnO₂ Oxidation (Lab Scale / High Purity)

Ideal for <1g batches where filtration is preferred over aqueous workup.

  • Dissolution: Dissolve 500 mg of substrate in 10 mL DCM .

  • Addition: Add activated MnO₂ (10 equiv, 5.0 g) . Note: Large excess is required due to surface area dependence.

  • Reflux: Stir at reflux (40 °C) for 12–24 hours.

  • Filtration: Filter through a pad of Celite to remove manganese salts.

  • Concentration: Evaporate solvent to yield clean aldehyde.

Comparative Data & Analytics

Method Comparison Table
ParameterMethod A (TEMPO/NaOCl)Method B (MnO₂)Method C (Swern)
Yield 92 - 96%80 - 85%88 - 93%
Reaction Time < 1 Hour12 - 24 Hours2 - 3 Hours
Atom Economy High (Catalytic)Low (Stoichiometric)Medium
Safety Profile Good (Aqueous)Good (Solid waste)Poor (DMS/CO gas)
Scalability ExcellentPoor (Filtration issues)Moderate (Cryogenic)
Quality Control Specifications
  • HPLC Purity: >98.0% (a/a)

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aldehyde (-CHO): Distinct singlet or doublet (due to F-coupling) at δ 10.1 – 10.3 ppm .

    • Benzylic (-OCH₂Ph): Singlet at δ 5.2 ppm .

    • Disappearance: Absence of doublet at δ 4.7 ppm (CH₂-OH).

  • Appearance: White to off-white solid or pale yellow oil (impurities often color it yellow).

Process Workflow Diagram

Workflow Start Start: Alcohol Substrate Mix Dissolve in DCM Add TEMPO/KBr Start->Mix Cool Cool to 0°C Add NaHCO3 Buffer Mix->Cool Oxidize Add NaOCl Dropwise (Exotherm Control) Cool->Oxidize Check QC Check (TLC/HPLC) Complete? Oxidize->Check Check->Oxidize No (Add more NaOCl) Quench Quench with Na2S2O3 Check->Quench Yes Workup Phase Separation & Concentration Quench->Workup End Final Product: Aldehyde Workup->End

Figure 2: Operational workflow for the TEMPO-mediated oxidation protocol.

Troubleshooting & Safety

Common Issues
  • Over-oxidation (Carboxylic Acid formation):

    • Cause: pH dropped below 8 or excess NaOCl used without monitoring.

    • Fix: Ensure NaHCO₃ saturation; strictly limit NaOCl to 1.1-1.2 equiv.

  • Incomplete Conversion:

    • Cause: Old NaOCl (titer degrades over time).

    • Fix: Titrate bleach before use or add fresh aliquot if reaction stalls.

  • Chlorination Byproducts:

    • Cause: No KBr used or pH too low (generating Cl₂).

    • Fix: Always use KBr (generates HOBr, the active oxidant) and maintain basic pH.

Safety (HSE)
  • Fluorinated Compounds: While the substrate is stable, fluorinated aromatics can be irritating to respiratory tracts. Use a fume hood.

  • Oxidants: NaOCl is corrosive. Do not mix with acids (releases Cl₂ gas).

  • TEMPO: A stable radical, generally low toxicity, but should be handled as an irritant.

References

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. Journal of Organic Chemistry. Link

  • Gilead Sciences, Inc. (2015). Polycyclic Carbamoylpyridone Compounds and their Use for the Treatment of HIV Integrase. WO2015195656. (Describes synthesis of similar difluoro-benzyloxy intermediates). Link

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. Link

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development.[3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Defluorination Side Reactions During Benzyl Alcohol Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with unwanted defluorination during the reduction of fluorine-substituted benzyl alcohols. The stability of the C-F bond is a double-edged sword in medicinal chemistry; while it imparts desirable pharmacokinetic properties, its cleavage during synthetic manipulations can lead to yield loss and impurities. This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you achieve clean, selective reductions.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may be encountering in the lab. The advice follows a logical progression from the most common culprits to more nuanced optimizations.

Question 1: My primary outcome is the defluorinated product alongside my desired reduced alcohol. What is the most probable cause?

Answer: Significant defluorination, or hydrodefluorination (HDF), during catalytic hydrogenation is most often linked to overly harsh reaction conditions or a non-selective catalyst. The C-F bond, while strong, can be cleaved via hydrogenolysis, particularly on active catalyst surfaces.

  • Catalyst Choice is Critical: Palladium on carbon (Pd/C) is a widely used and highly active hydrogenation catalyst. However, its high activity can be indiscriminate, leading to the cleavage of C-F bonds. Rhodium-based catalysts, particularly on supports like alumina (Rh/Al2O3) or silica (Rh/SiO2), often exhibit greater chemoselectivity, favoring hydrogenation of the benzyl alcohol over hydrodefluorination.[1]

  • Reaction Conditions: High hydrogen pressure and elevated temperatures drastically increase the rate of both desired reduction and undesired defluorination. The energy input can overcome the activation barrier for C-F bond cleavage.

  • Initial Diagnostic Steps:

    • Lower the hydrogen pressure to the minimum required for the reaction (e.g., start at 1 atm and gradually increase if necessary).

    • Reduce the reaction temperature. Attempt the reaction at room temperature first.

    • If defluorination persists, switch from a Palladium catalyst to a Rhodium-based catalyst.[1][2]

Question 2: My reaction is very slow at room temperature. When I increase the heat to improve the rate, I get significant defluorination. How can I accelerate the reaction selectively?

Answer: This is a classic selectivity challenge. The goal is to find conditions that favor the kinetics of benzyl alcohol reduction over C-F bond hydrogenolysis.

  • Solvent Effects: The choice of solvent plays a crucial role in catalyst activity and selectivity.

    • Polar protic solvents (e.g., methanol, water) can favor hydrodefluorination with certain catalysts like Rhodium.[1]

    • Non-polar aprotic solvents (e.g., heptane, 1,2-dichloroethane) tend to suppress defluorination and favor hydrogenation to the corresponding fluorocyclohexane if aromatic ring reduction is also a possibility.[1] Toluene is another solvent known to help suppress dehalogenation in some cases.[2]

  • Catalyst Additives: The addition of certain reagents can modulate the catalyst's surface activity, often by selectively "poisoning" sites responsible for defluorination.

    • Bases: Adding a mild, non-nucleophilic base can sometimes suppress hydrodefluorination. Experiment with bases like potassium carbonate (K2CO3) or triethylamine (Et3N).

    • Acids: Conversely, in some systems, the presence of a small amount of acid can act as a promoter.[3] Careful screening is required.

  • Transfer Hydrogenation: This is an excellent alternative to using H₂ gas. In catalytic transfer hydrogenation, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface. This method often proceeds under milder conditions (ambient temperature and pressure), which can significantly reduce defluorination.

    • Common Hydrogen Donors: Ammonium formate, 1,4-cyclohexadiene, or even other alcohols like isopropanol or benzyl alcohol itself can be used.[2][4]

Question 3: Does the position of the fluorine atom on the aromatic ring (ortho, meta, para) influence the risk of defluorination?

Answer: Yes, absolutely. The electronic environment of the C-F bond, dictated by its position relative to other substituents, has a significant impact on its lability.

  • Electronic Effects: Fluorine is an electron-withdrawing group. The presence of multiple fluorine atoms or other electron-withdrawing groups can make the aromatic ring more electron-deficient and, in some cases, more susceptible to certain catalytic reactions.[1]

  • Steric Hindrance: An ortho-fluorine atom is sterically more accessible to the catalyst surface than a meta or para-substituted one, which can influence reaction rates.

  • Intramolecular Interactions: An ortho-fluorine can form intramolecular hydrogen bonds with the benzylic hydroxyl group, which can alter the molecule's conformation and how it adsorbs onto the catalyst surface.[5][6] This can either increase or decrease the rate of defluorination depending on the specific geometry.[6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of C-F bond cleavage during catalytic reduction?

The process is known as hydrodefluorination (HDF) . It is a type of hydrogenolysis. While the exact mechanism is complex and catalyst-dependent, a simplified model involves:

  • Adsorption: Both the fluorine-substituted aromatic ring and hydrogen adsorb onto the surface of the metal catalyst.

  • Oxidative Addition: The metal center effectively inserts into the C-F bond, forming a metal-fluoride and an organometallic intermediate. This is the key C-F bond activation step.

  • Reductive Elimination: The organometallic intermediate reacts with adsorbed hydrogen (hydride) on the catalyst surface, forming a C-H bond and regenerating the active catalyst site.

This process competes with the desired reduction of the benzyl alcohol.

Q2: Are there any non-hydrogenation methods to reduce a benzyl alcohol without risking defluorination?

Yes, several methods can deoxygenate benzyl alcohols, effectively reducing them to the corresponding toluene derivative, without using catalytic hydrogenation.

  • Ionic Reduction: Methods using reagents like hypophosphorous acid with iodine can reduce benzylic alcohols, proceeding through a carbocation intermediate.[7]

  • Electrochemical Methods: Direct electrochemical deoxygenation offers a metal-free alternative. These reactions can be highly selective and proceed under mild, room-temperature conditions, tolerating a range of functional groups including halides.[8]

  • Photoredox Catalysis: Recent advances have shown that photocatalytic systems, using a Hantzsch ester as a reductant, can achieve direct and site-selective deoxygenation of benzyl alcohols without pre-activation and under mild conditions.[9]

Visualized Workflow: Troubleshooting Defluorination

This decision tree provides a logical path for addressing defluorination issues in your experiments.

G start Problem: Significant Defluorination Observed catalyst Step 1: Evaluate Catalyst Is it Pd/C? start->catalyst conditions Step 2: Modify Conditions Are Temp/Pressure High? catalyst->conditions No rh_catalyst Action: Switch to Rh/Al₂O₃ or Rh/C catalyst->rh_catalyst Yes solvent Step 3: Change Solvent System conditions->solvent No lower_cond Action: Reduce to RT & 1 atm H₂ conditions->lower_cond Yes alt_method Step 4: Consider Alternative Methods solvent->alt_method aprotic_solvent Action: Switch to Toluene or Heptane solvent->aprotic_solvent transfer_h Action: Use Transfer Hydrogenation (e.g., Ammonium Formate) alt_method->transfer_h success Success: Selective Reduction Achieved rh_catalyst->success lower_cond->success aprotic_solvent->success transfer_h->success

Caption: A decision tree for troubleshooting defluorination side reactions.

Data Summary: Catalyst and Solvent Selection

The choice of catalyst and solvent is paramount for achieving selectivity. The following table summarizes general trends.

CatalystTypical SupportPropensity for DefluorinationRecommended Solvents to Minimize HDFNotes
Palladium (Pd) Carbon (C)HighToluene, HeptaneHighly active but often non-selective for halogenated compounds.[2]
Rhodium (Rh) Alumina (Al₂O₃), Silica (SiO₂)Moderate to LowHeptane, 1,2-Dichloroethane[1]Generally more chemoselective than Palladium. Activity is solvent-dependent.[1]
Platinum (Pt) Carbon (C), Alumina (Al₂O₃)ModerateEthyl Acetate, TolueneOften used as PtO₂ (Adam's catalyst).
Nickel (Ni) Raney NiHighMethanol, EthanolVery high activity; often requires milder conditions to avoid defluorination.
Recommended Protocol: Selective Reduction via Catalytic Transfer Hydrogenation

This protocol provides a starting point for the selective reduction of a fluorinated benzyl alcohol using a milder transfer hydrogenation approach, which avoids high-pressure H₂ gas.

Objective: To reduce a fluoro-substituted benzyl alcohol to the corresponding fluoro-substituted toluene while minimizing C-F bond cleavage.

Materials:

  • Fluoro-substituted benzyl alcohol (1.0 eq)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Ammonium formate (HCOONH₄, 3-5 eq)

  • Methanol (or Ethanol) as solvent

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluoro-substituted benzyl alcohol.

  • Solvent Addition: Dissolve the starting material in a suitable amount of methanol (e.g., 0.1 M concentration).

  • Reagent Addition: Add the ammonium formate to the solution and stir until it is mostly dissolved.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture. Caution: Pd/C can be pyrophoric. Handle in an inert atmosphere if dry.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (typically around 60-70 °C for methanol). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product. c. Remove the solvent from the filtrate under reduced pressure (rotary evaporation). d. The resulting residue can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate). e. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

This method leverages the in-situ generation of hydrogen from ammonium formate, which often provides a more controlled and selective reduction environment.[2]

References
  • Influence of Chemical Structures on Reduction Rates and Defluorination of Fluoroarenes during Catalytic Reduction using a Rhodium-Based Catalyst. ResearchGate. [Link]

  • Base for Deprotonating Benzyl Alcohol. Reddit. [Link]

  • Highly active Cu/MgO catalysts for selective dehydrogenation of benzyl alcohol into benzaldehyde using neither O2 nor H2 acceptor. ResearchGate. [Link]

  • How Does a Catalytic Converter Work?. Legend Smelting and Recycling. [Link]

  • Benzyl alcohol. Organic Chemistry Portal. [Link]

  • Benzyl Deprotection of Alcohols. J&K Scientific LLC. [Link]

  • Optimization of oxidant-free dehydrogenation reaction of benzyl alcohol. ResearchGate. [Link]

  • Selective suppression of disproportionation reaction in solvent-less benzyl alcohol oxidation catalysed by supported Au–Pd nanoparticles. ResearchGate. [Link]

  • Further studies on the reduction of benzylic alcohols by hypophosphorous acid/iodine. ARKIVOC. [Link]

  • Metal-Free Direct Electrochemical Deoxygenation of Benzylic Alcohols. NIH National Center for Biotechnology Information. [Link]

  • Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. YouTube. [Link]

  • Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Publications. [Link]

  • What are the reactions that occur in a catalytic converter in an exhaust?. Quora. [Link]

  • Direct Site-selective Deoxygenation of Benzylalcohol Derivatives. ChemRxiv. [Link]

  • Catalytic Converter FAQ. Catco. [Link]

  • The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. PubMed. [Link]

  • A proposed mechanism for the complete defluorination of perfluorooctanoate. ResearchGate. [Link]

  • C–H alkylation of fluorobenzenes and azoles with benzyl alcohol derivatives. Nature. [Link]

  • The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Longdom Publishing. [Link]

  • Catalytic Converter Explained | Why It's So Important?. YouTube. [Link]

  • A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Organic Chemistry Portal. [Link]

  • Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ResearchGate. [Link]

  • Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina. MDPI. [Link]

  • Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. NIH National Center for Biotechnology Information. [Link]

  • Activating PFAS to Unlock Efficient Defluorination. ACS Publications. [Link]

  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. ACS Publications. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. NIH National Center for Biotechnology Information. [Link]

  • Defluorination Mechanisms and Real-Time Dynamics of Per- and Polyfluoroalkyl Substances on Electrified Surfaces. ResearchGate. [Link]

  • Aromatic hydrogenation of benzyl alcohol and its derivatives using compressed CO2/water as the solvent. Royal Society of Chemistry. [Link]

  • Synthetic Advantages of Defluorinative C–F Bond Functionalization. NIH National Center for Biotechnology Information. [Link]

  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. NIH National Center for Biotechnology Information. [Link]

  • Defluorination of perfluorooctanoic acid and perfluorooctane sulfonic acid by heterogeneous catalytic system of Fe-Al2O3/O3. PubMed. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. [Link]

Sources

Purification methods for fluorinated benzyl alcohols via flash chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of fluorinated benzyl alcohols via flash chromatography. It is designed for researchers requiring high-purity isolation of these intermediates, which are critical in medicinal chemistry (e.g., modulating metabolic stability or lipophilicity).[1]

Executive Summary

Fluorinated benzyl alcohols present a unique chromatographic challenge. While the hydroxyl group (-OH) imparts significant polarity and hydrogen-bonding capability, the fluorine substituents introduce lipophilicity and electron-withdrawing effects that alter retention behavior. Common issues include peak tailing due to silanol interactions, co-elution of regioisomers, and volatility-related losses during fraction concentration.[1] This guide provides a self-validating workflow to overcome these hurdles.

Part 1: Method Development & Optimization (FAQs)

Q1: What is the optimal solvent system for fluorinated benzyl alcohols?

Recommendation: Start with Hexane/Ethyl Acetate (EtOAc) .[1][2] While the benzyl alcohol moiety is polar, the fluorinated ring often increases solubility in non-polar solvents compared to non-fluorinated analogs.

  • Standard Protocol: Run a linear gradient from 0% to 30% EtOAc in Hexane over 10-15 Column Volumes (CV).

  • Alternative (For difficult separations): If isomers co-elute, switch to Dichloromethane (DCM)/Methanol (MeOH) (0-5% MeOH) or DCM/Hexane .[1] DCM often provides better selectivity for regioisomers of aromatic rings due to pi-pi interactions.[1]

Q2: My compound tails significantly on silica. How do I fix this?

Root Cause: The hydroxyl proton acts as a hydrogen bond donor to acidic silanol groups (Si-OH) on the silica surface. The Fix: Use a "modifier" to block these active sites.

  • Add 1% Triethylamine (TEA): Pre-wash the column with solvent containing 1% TEA, or add 0.1% TEA to the mobile phase.[1] Note: Ensure your compound is not acid-sensitive before using basic modifiers, though benzyl alcohols are generally stable.

  • Switch Stationary Phase: If tailing persists, use an Amine-functionalized silica or Diol-bonded silica cartridge.[1] These phases shield the silica backbone and prevent H-bonding.[1]

Q3: Should I use liquid injection or dry loading?

Verdict: Dry Loading is superior for fluorinated benzyl alcohols.[1] These compounds are often oils or low-melting solids.[1] Dissolving them in a strong solvent (like pure EtOAc or DCM) for liquid injection often leads to "band broadening" because the sample solvent carries the compound down the column before the gradient begins.

  • Protocol: Adsorb the crude oil onto Celite 545 or clean silica gel (ratio 1:2 sample to sorbent).[1] Evaporate the solvent gently (watch for volatility!) until a free-flowing powder remains. Pack this into a solid load cartridge.

Part 2: Troubleshooting Guide

Issue: Co-elution of Fluorinated Isomers (e.g., 2-F vs. 4-F)

Mechanism: The position of the fluorine atom affects the dipole moment of the molecule. However, on standard silica, the interaction is dominated by the -OH group, masking these subtle differences. Solution:

  • Change Selectivity: Switch to a C18 (Reverse Phase) column.[1] The hydrophobic interaction with the fluorinated ring becomes the dominant separation mechanism, often resolving isomers based on their "fluorine-specific" lipophilicity (Ortho-F often elutes differently than Para-F due to shielding effects).

  • Isocratic Hold: Instead of a continuous gradient, insert an "isocratic hold" at the %B where the compounds elute. This extends the interaction time with the stationary phase.

Issue: Low Recovery (Yield Loss)

Mechanism: Many fluorinated benzyl alcohols (especially lower molecular weight ones like 2,3,4,5,6-pentafluorobenzyl alcohol) are surprisingly volatile.[1] Solution:

  • Fraction Collection: Do not leave tubes open in a drafty fume hood for long periods.[1]

  • Concentration: Use a rotary evaporator with a properly set water bath (< 35°C) and vacuum pressure. Do not use high vacuum (lyophilizer) for extended periods unless the compound is a solid salt.[1] Monitor the receiving flask for "bumping."[1]

Part 3: Visualized Workflows

Workflow 1: Solvent System Selection Logic

This decision tree guides you through selecting the correct mobile phase based on TLC results.[1]

SolventSelection Start Start: TLC Analysis (10% EtOAc in Hexane) RfCheck Check Rf Value Start->RfCheck LowRf Rf < 0.1 (Too Polar) RfCheck->LowRf Stuck at baseline GoodRf 0.15 < Rf < 0.35 (Ideal) RfCheck->GoodRf Separation visible HighRf Rf > 0.5 (Too Non-Polar) RfCheck->HighRf Runs with solvent front ActionLow Increase Polarity: Try 30% EtOAc or Switch to DCM/MeOH LowRf->ActionLow ActionGood Proceed to Flash: Gradient 0-40% EtOAc GoodRf->ActionGood ActionHigh Decrease Polarity: Try 100% Hexane or 1-5% EtOAc HighRf->ActionHigh TailingCheck Observe Spot Shape: Is it streaking? ActionLow->TailingCheck ActionGood->TailingCheck ActionHigh->TailingCheck YesTailing Add Modifier: 0.1% TEA or Switch to Amine Silica TailingCheck->YesTailing Yes NoTailing Run Column TailingCheck->NoTailing No

Figure 1: Decision matrix for optimizing solvent systems based on Thin Layer Chromatography (TLC) behavior.

Workflow 2: Troubleshooting Co-elution

When isomers or impurities co-elute, use this logic to resolve them.

Troubleshooting Problem Problem: Co-eluting Peaks Step1 Step 1: Decrease Gradient Slope (e.g. 0-20% over 20 CV) Problem->Step1 Check1 Resolved? Step1->Check1 Step2 Step 2: Change Solvent Selectivity (Try DCM or Toluene) Check1->Step2 No Success Success: Isolate Pure Fractions Check1->Success Yes Check2 Resolved? Step2->Check2 Step3 Step 3: Switch to Reverse Phase (C18 Column, Water/MeCN) Check2->Step3 No Check2->Success Yes Step3->Success

Figure 2: Step-by-step troubleshooting protocol for resolving co-eluting species.

Part 4: Data Summary & Protocols

Table 1: Recommended Solvent Systems
Compound TypePrimary Solvent SystemAlternative SystemModifier (if tailing)
Monofluorobenzyl alcohol Hexane / EtOAc (0-30%)DCM / Hexane (0-50%)0.1% Triethylamine
Polyfluorobenzyl alcohol Hexane / EtOAc (0-20%)Pentane / EtherNone usually req.
Highly Polar / Acidic DCM / MeOH (0-10%)EtOAc / EtOH1% Acetic Acid
Standard Operating Procedure (SOP): Dry Loading
  • Dissolve: Dissolve 500 mg of crude fluorinated benzyl alcohol in 2 mL of Acetone or EtOAc.

  • Mix: Add 1.0 g of Celite 545 or Silica Gel (40-63 µm).

  • Evaporate: Rotovap at 30°C until a dry, free-flowing powder forms. Caution: Do not over-dry if compound is volatile.

  • Load: Pour powder into an empty solid load cartridge (SLS) and cap with a frit.

  • Run: Install on flash system and run the optimized gradient.

References

  • Biotage. "Successful Flash Chromatography: A Guide to Method Development."[1] Biotage Application Notes. [Link]

  • Teledyne ISCO. "HILIC Purification Strategies for Flash Chromatography." Teledyne ISCO Technical Notes. [Link]

  • Department of Chemistry, University of Rochester. "Troubleshooting Flash Column Chromatography." Flash Chromatography Guide. [Link]

  • Agilent Technologies. "LC Troubleshooting Essentials: Peak Tailing." Agilent Technical Support. [Link][1]

Sources

Technical Support Center: Handling Moisture Sensitivity in Fluorinated Benzyl Alcohol Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluorinated benzyl alcohols are pivotal reagents in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The incorporation of fluorine atoms can significantly alter the steric and electronic properties of molecules, often leading to enhanced metabolic stability and binding affinity.[1][2][3] However, the very properties that make these compounds valuable also contribute to their primary handling challenge: moisture sensitivity.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the moisture sensitivity of fluorinated benzyl alcohol reagents. Through a series of frequently asked questions and detailed troubleshooting protocols, this document aims to equip you with the practical knowledge necessary to ensure the integrity of your reagents and the success of your experiments.

The "Why": Understanding Moisture Sensitivity

Before delving into specific handling techniques, it's crucial to understand the underlying chemical principles governing the moisture sensitivity of fluorinated benzyl alcohols. The electron-withdrawing nature of fluorine atoms on the benzyl ring increases the acidity of the benzylic proton and can make the benzylic carbon more susceptible to nucleophilic attack. While benzyl alcohol itself is relatively stable in the presence of water, the electronic effects of fluorine substituents can alter this reactivity profile.[2][4][5]

The primary concern with moisture is its potential to act as a nucleophile, leading to undesired side reactions or decomposition of the reagent, especially in the presence of acidic or basic catalysts.[6][7] Water can also interfere with many common reactions where fluorinated benzyl alcohols are used, such as etherifications, esterifications, and reactions involving organometallic reagents, by competing with the intended nucleophile or quenching the catalyst.[6]

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What is the proper way to store fluorinated benzyl alcohol reagents?

A1: Fluorinated benzyl alcohols should be stored in a cool, dry place, away from direct sunlight and heat sources.[8][9][10][11] The ideal storage environment is under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.[12][13] For long-term storage, sealing the reagent in an ampoule under vacuum or inert gas is a robust method.[12] Many suppliers offer these reagents in specialized packaging, such as Sure/Seal™ bottles, which are designed for the safe storage and dispensing of air- and moisture-sensitive compounds.[13][14][15]

Q2: I received a bottle of a fluorinated benzyl alcohol that is a liquid. How should I handle transfers from the bottle to my reaction flask?

A2: For liquid reagents, the use of proper syringe and cannula techniques is paramount to prevent the introduction of moisture.[14][15] Always use a dry, nitrogen-flushed syringe and needle.[14][15] It is best practice to create a positive pressure of inert gas (nitrogen or argon) within the reagent bottle before withdrawing the liquid. This can be achieved by gently injecting the inert gas through the septum.[16] A double-tipped needle can also be used to simultaneously introduce inert gas while withdrawing the reagent.[16]

Q3: My fluorinated benzyl alcohol is a solid. What are the best practices for weighing and transferring it?

A3: Solid reagents should ideally be handled inside a glovebox with a low-moisture atmosphere (<1 ppm water).[12] If a glovebox is not available, you can create a localized inert atmosphere. Place the reagent bottle and your weighing vessel in a large, clean, and dry container (like a desiccator) and flush it with nitrogen or argon. Quickly weigh the desired amount of the solid and transfer it to the reaction flask under a positive flow of inert gas.[7]

Experimental Setup

Q4: How can I ensure my reaction setup is sufficiently dry?

A4: All glassware must be rigorously dried before use. The most common method is to oven-dry the glassware at a minimum of 125°C overnight or 140°C for at least four hours.[14][15] The hot glassware should then be assembled and allowed to cool under a stream of dry nitrogen or argon.[14][15] This process removes the thin film of adsorbed moisture from the glass surfaces.[14][15] For highly sensitive reactions, flame-drying the glassware under vacuum is also an effective technique.

Q5: What is a Schlenk line and why is it recommended for these types of reactions?

A5: A Schlenk line is a piece of laboratory equipment that allows for the manipulation of air- and moisture-sensitive compounds under an inert atmosphere.[12] It consists of a dual manifold with one line connected to a vacuum pump and the other to a source of purified inert gas.[12] By alternating between vacuum and inert gas, you can effectively remove air and moisture from your reaction flask, creating an inert environment suitable for your experiment.[12]

Solvents and Reagents

Q6: How dry do my solvents need to be, and how can I dry them?

A6: For most reactions involving moisture-sensitive reagents, anhydrous solvents are essential. The acceptable level of water can vary depending on the specific reaction, but generally, it should be in the low parts-per-million (ppm) range. Commercially available anhydrous solvents packaged in specialized bottles are a convenient option.[15][16] Alternatively, solvents can be dried in the lab using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone for ethers) followed by distillation under an inert atmosphere.

Q7: How can I be sure my solvent is dry enough?

A7: While visual inspection for cloudiness is a basic first check, it is not a reliable indicator of trace amounts of water. The most common and accurate method for determining water content in organic solvents is Karl Fischer titration.[17][18] This technique can accurately measure water content down to the ppm level.[17] For some applications, 19F NMR spectroscopy can also be used as a sensitive method for water detection in certain solvents.[19][20]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered when working with fluorinated benzyl alcohol reagents.

Issue 1: Low or No Product Yield
Possible Cause Diagnostic Check Recommended Solution
Reagent Decomposition Analyze a small sample of the starting material by NMR or GC-MS to check for impurities or degradation products.Ensure proper storage and handling techniques are being followed. If the reagent is old or has been improperly stored, consider using a fresh bottle.
Moisture Contamination Review your experimental setup and procedures. Were all glassware and solvents properly dried? Was an inert atmosphere maintained throughout the reaction?Implement rigorous drying protocols for all glassware and solvents. Use a Schlenk line or glovebox for all manipulations.[12][14][15]
Incompatible Reagents Check for known incompatibilities between your fluorinated benzyl alcohol and other reagents in the reaction mixture. For example, some strong bases can react with aryl fluorides.[21]Consult the literature for similar reactions to ensure compatibility. Consider using alternative reagents if necessary.
Incorrect Reaction Conditions Verify the reaction temperature, time, and stoichiometry.Optimize reaction conditions based on literature precedents or systematic screening.
Issue 2: Formation of Unexpected Byproducts
Possible Cause Diagnostic Check Recommended Solution
Hydrolysis of Starting Material or Product Use LC-MS or GC-MS to identify the byproducts. The presence of compounds corresponding to the hydrolysis of your starting material or product is a strong indicator of water contamination.[7]Follow the recommendations for preventing moisture contamination outlined in Issue 1.
Side Reactions with Solvent Analyze the reaction mixture for byproducts that incorporate the solvent molecule.Choose a solvent that is inert under the reaction conditions. Ensure the solvent is of high purity and free from reactive impurities.
Catalyst Decomposition or Poisoning Observe the catalyst for any changes in appearance. If possible, analyze the catalyst to check for deactivation.Ensure the catalyst is handled under inert conditions and is compatible with all reaction components. Water can often act as a catalyst poison.
Workflow for a Moisture-Sensitive Reaction

The following diagram illustrates a typical workflow for setting up a reaction with a moisture-sensitive fluorinated benzyl alcohol reagent.

MoistureSensitiveWorkflow cluster_prep Preparation Phase cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Phase A Oven-dry/Flame-dry all glassware B Assemble hot glassware under inert gas flow A->B Cooling D Purge reaction flask (vacuum/inert gas cycles) B->D C Dry solvents and other reagents E Add dry solvent via syringe/cannula C->E D->E F Add other reagents (solids in glovebox or under positive pressure) E->F G Add fluorinated benzyl alcohol via syringe (liquid) or under positive pressure (solid) F->G H Maintain inert atmosphere (e.g., nitrogen balloon) G->H I Monitor reaction (TLC, GC, LC-MS) H->I TroubleshootingTree Start Reaction Failure (Low Yield/Byproducts) Check_Moisture Was moisture rigorously excluded? Start->Check_Moisture Check_Reagent_Purity Is the starting material pure? Check_Moisture->Check_Reagent_Purity Yes Implement_Dry_Techniques Implement rigorous drying protocols for glassware and solvents. Use inert atmosphere techniques. Check_Moisture->Implement_Dry_Techniques No Check_Conditions Are the reaction conditions correct? Check_Reagent_Purity->Check_Conditions Yes Use_Fresh_Reagent Use a fresh bottle of the fluorinated benzyl alcohol. Verify purity by NMR/GC-MS. Check_Reagent_Purity->Use_Fresh_Reagent No Optimize_Conditions Systematically vary temperature, concentration, and reaction time. Consult literature for precedents. Check_Conditions->Optimize_Conditions No Consult_Expert Consult with a senior colleague or technical support. Check_Conditions->Consult_Expert Yes Implement_Dry_Techniques->Check_Reagent_Purity Use_Fresh_Reagent->Check_Conditions Success Problem Resolved Optimize_Conditions->Success

Caption: A decision tree for troubleshooting common reaction problems.

Detailed Protocols

Protocol 1: Standard Procedure for Setting Up a Moisture-Sensitive Reaction using a Schlenk Line
  • Glassware Preparation:

    • Thoroughly clean all glassware (reaction flask, condenser, addition funnel, etc.) with an appropriate solvent.

    • Place the glassware in an oven at 140°C for a minimum of 4 hours, preferably overnight. [14][15]

  • Assembly and Inerting:

    • While still hot, assemble the glassware on the Schlenk line. Use a thin layer of high-vacuum grease on all ground glass joints.

    • Connect the reaction flask to the dual manifold of the Schlenk line.

    • Evacuate the flask by opening the stopcock to the vacuum line.

    • Once a good vacuum is achieved, close the stopcock to the vacuum line and open it to the inert gas line to backfill the flask with nitrogen or argon.

    • Repeat this vacuum/inert gas cycle at least three times to ensure a thoroughly inert atmosphere. [12]

  • Solvent and Reagent Addition:

    • Add the anhydrous solvent to the reaction flask via a dry, nitrogen-flushed syringe or cannula.

    • If adding solid reagents, do so under a positive flow of inert gas to prevent air from entering the flask.

    • For liquid reagents, use a dry, nitrogen-flushed syringe.

  • Maintaining an Inert Atmosphere:

    • Throughout the reaction, maintain a slight positive pressure of inert gas. This is typically achieved by connecting the top of the condenser to a bubbler or a balloon filled with nitrogen or argon. [14]

Protocol 2: Karl Fischer Titration for Water Content Determination

This protocol provides a general overview. Always refer to the specific instructions for your Karl Fischer titrator.

  • Instrument Preparation:

    • Ensure the Karl Fischer titrator is properly set up and the reagents are fresh.

    • Condition the titration cell to remove any residual moisture.

  • Sample Preparation:

    • In a glovebox or under a stream of inert gas, draw a known volume or weigh a known mass of the solvent to be tested into a dry, gas-tight syringe.

  • Titration:

    • Inject the sample into the titration cell.

    • The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

    • The instrument will then calculate the water content, typically in ppm or as a percentage.

  • Accuracy Check:

    • Periodically run a standard with a known water content to verify the accuracy of the instrument.

Conclusion

The successful use of fluorinated benzyl alcohol reagents hinges on the meticulous exclusion of moisture. By understanding the reasons for their sensitivity and implementing the proper handling techniques and experimental protocols, researchers can ensure the integrity of their reagents and the reproducibility of their results. This guide serves as a foundational resource, and it is always recommended to consult the specific technical data sheet for each reagent and relevant literature for the particular reaction being performed.

References

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008).
  • Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. (n.d.).
  • Effect of water on the fluorination of a primary alkyl bromide with KF... - ResearchGate. (n.d.).
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014).
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134 - Sigma-Aldrich. (n.d.).
  • Preservation of Moisture-Sensitive Chemical Reagents - Sigma-Aldrich. (n.d.).
  • Recent progress on fluorination in aqueous media - Green Chemistry (RSC Publishing). (n.d.).
  • Rapid, Efficient Quantification of Water in Solvents and Solvents in Water Using an Ionic Liquid-based GC Column | LCGC International. (n.d.).
  • A Method for Detecting Water in Organic Solvents - Chemistry LibreTexts. (n.d.).
  • Karl Fisher Titration for Water Determination in Methanol - Mettler Toledo. (n.d.).
  • A Method for Detecting Water in Organic Solvents - PMC - NIH. (n.d.).
  • "managing moisture sensitivity of Benzyl 2,2,2-Trifluoro-N-phenylacetimidate" - Benchchem. (n.d.).
  • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - ResearchGate. (2025).
  • Base for Deprotonating Benzyl Alcohol : r/OrganicChemistry - Reddit. (2020).
  • Benzyl Alcohol - Greenfield Global. (2018).
  • 114031 - Benzyl alcohol, Ph. Eur. - Safety Data Sheet - PanReac AppliChem. (n.d.).
  • Benzyl Alcohol - GJ Chemical. (n.d.).
  • Benzyl alcohol 99,95+% FCC, USP, Ph. Eur, BP, Ultra Pure - Laboratorium Discounter. (2023).
  • Benzyl alcohol conformations: a) Description of the ϕ and χ dihedral... - ResearchGate. (n.d.).
  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide - Universal Wiser Publisher. (2022).
  • The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols - Longdom Publishing. (n.d.).

Sources

Validation & Comparative

Technical Guide: HPLC Method Development for Fluorinated Benzyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating positional isomers of fluorinated benzyl alcohols (2-, 3-, and 4-fluorobenzyl alcohol) presents a specific chromatographic challenge. These isomers possess identical molecular weights and nearly indistinguishable hydrophobicities (


), rendering standard C18 alkyl phases ineffective for baseline resolution.

This guide advocates for a mechanism-based selection strategy , prioritizing Pentafluorophenyl (PFP) stationary phases over traditional C18 or Phenyl-Hexyl options. The PFP phase utilizes electron-deficient aromatic rings to engage in specific


-

and dipole-dipole interactions with the fluorinated analytes, achieving selectivity (

) values > 1.1 where C18 often fails (

).

Part 1: The Isomeric Challenge

The core difficulty in separating fluorinated benzyl alcohols lies in their structural similarity.

  • Hydrophobicity: The addition of a fluorine atom at the ortho, meta, or para position minimally impacts the overall hydrophobicity, causing co-elution on dispersive (hydrophobic-only) stationary phases.

  • Dipole Moment: The position of the electronegative fluorine atom relative to the hydroxymethyl group alters the molecular dipole vector.

  • Steric Shape: The effective molecular volume changes slightly between isomers, but often not enough for "shape selectivity" on standard high-density C18 ligands.

The Solution: Orthogonal Selectivity

To resolve these isomers, the separation mechanism must move beyond hydrophobicity. We must exploit the electronic environment of the aromatic ring.

Part 2: Stationary Phase Comparison

C18 (Octadecylsilane) – The Baseline
  • Mechanism: Dispersive (Hydrophobic) interactions.[1]

  • Performance: Poor. C18 phases interact primarily with the alkyl chain and the hydrophobic face of the benzene ring. Since the isomers have identical lipophilicity, they often co-elute as a single broad peak or partially resolved doublets.

  • Verdict: Not recommended for isomeric separation of small fluorinated aromatics.

Phenyl-Hexyl – The Intermediate
  • Mechanism:

    
    -
    
    
    
    interactions (electron-rich) + Hydrophobicity.
  • Performance: Moderate. The phenyl ring provides some

    
    -
    
    
    
    overlap.[2][3] However, because the stationary phase phenyl ring is electron-rich (similar to the analyte), the interaction is often repulsive or weak, leading to insufficient selectivity.
Pentafluorophenyl (PFP/F5) – The Specialist
  • Mechanism:

    • 
      -
      
      
      
      Interaction (Quadrupole):
      The five fluorine atoms on the stationary phase ring are highly electronegative, pulling electron density away from the ring system. This creates an electron-deficient (Lewis acid) face. The fluorobenzyl alcohol analyte, while having one withdrawing F atom, retains enough
      
      
      -electron density to act as a donor/neutral partner, creating a strong attractive interaction.
    • Dipole-Dipole: Strong interaction between the C-F dipoles of the phase and the analyte.

    • Shape Selectivity: The rigid aromatic ring of the PFP phase discriminates between the spatial arrangement (ortho/meta/para) of the analyte's substituents.

  • Verdict: Superior. The PFP phase consistently resolves halogenated aromatic isomers.

Comparative Performance Data (Representative)

Table 1: Selectivity comparison for Fluorobenzyl Alcohol Isomers (Mobile Phase: MeOH:Water)

ParameterC18 (Standard)Phenyl-HexylPFP (Recommended)
Primary Mechanism HydrophobicHydrophobic + weak

-


-

(Donor-Acceptor) + Dipole
Elution Order Mixed/Co-elution4-F < 3-F < 2-F2-F < 3-F < 4-F (Typical)*
Selectivity (

)
1.02 (Poor)1.05 (Moderate)1.15 (Excellent)
Selectivity (

)
1.01 (Poor)1.04 (Moderate)1.12 (Good)
Rec. Organic Modifier AcetonitrileMethanolMethanol

*Note: Elution order on PFP can shift based on specific mobile phase pH and buffer, but PFP uniquely provides the spacing (selectivity) required.

Part 3: Method Development Protocol

Phase A: Mobile Phase Selection (The "Methanol Effect")

Critical Rule: When using PFP or Phenyl phases for aromatic selectivity, avoid Acetonitrile (ACN) if possible.

  • Reasoning: The

    
    -electrons in the triple bond of Acetonitrile (
    
    
    
    ) compete with the analyte for the
    
    
    -active sites on the stationary phase. This "blinds" the column's specific selectivity, making it behave more like a standard C18.
  • Recommendation: Use Methanol (MeOH) . It is transparent to

    
    -
    
    
    
    mechanisms, allowing the unique selectivity of the PFP phase to dominate.
Phase B: Optimized Workflow

The following protocol ensures a robust method.

Step 1: Initial Screening
  • Column: PFP (e.g., Phenomenex Kinetex F5, Waters HSS PFP, or Agilent Poroshell 120 PFP).

  • Dimensions: 100 mm x 2.1 mm (or 4.6 mm), sub-3

    
    m particle size.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (keeps analytes neutral/suppresses silanols).

  • Mobile Phase B: Methanol.

  • Gradient: 5% B to 60% B over 10 minutes.

Step 2: Selectivity Tuning (Isocratic)

Once the approximate elution range is found (e.g., 30% B), switch to isocratic mode to maximize resolution between the closest eluting isomers (usually meta/para pair).

  • Target: k' (Retention factor) between 2 and 10.

  • Temperature: Start at

    
    . Lowering temperature (e.g., to 
    
    
    
    ) often increases selectivity for structural isomers by reducing molecular rotation energy, "locking" the specific steric fit.

Part 4: Visualization of Mechanism & Workflow

Diagram 1: Method Development Decision Matrix

This flowchart guides the scientist through the critical decision points for separating fluorinated isomers.

MethodDev Start Start: Fluorobenzyl Alcohol Mixture ColSelect 1. Stationary Phase Selection Start->ColSelect CheckC18 Is C18 sufficient? ColSelect->CheckC18 FailC18 No: Co-elution of isomers (Hydrophobicity identical) CheckC18->FailC18 Likely SelectPFP Select PFP (Pentafluorophenyl) Core-Shell or Fully Porous FailC18->SelectPFP MobilePhase 2. Mobile Phase Selection SelectPFP->MobilePhase SolventChoice Methanol or Acetonitrile? MobilePhase->SolventChoice ACN_Path Acetonitrile (ACN) SolventChoice->ACN_Path MeOH_Path Methanol (MeOH) SolventChoice->MeOH_Path Mechanism Mechanism Check: ACN suppresses Pi-Pi interactions ACN_Path->Mechanism Optimize 3. Optimization MeOH_Path->Optimize Mechanism->MeOH_Path Switch to MeOH TempCtrl Lower Temp (15-25°C) to enhance shape selectivity Optimize->TempCtrl Final Validated Method: Resolution > 1.5 TempCtrl->Final

Caption: Decision tree highlighting the critical switch from C18 to PFP and the necessity of Methanol to preserve pi-pi selectivity.

Diagram 2: PFP Interaction Mechanism

Visualizing why the PFP phase succeeds where C18 fails.

Mechanism cluster_0 Stationary Phase (PFP) cluster_1 Analyte (Fluorobenzyl Alcohol) PFP_Ring PFP Ring (Electron Deficient) Analyte_Ring Aromatic Ring (Pi-Cloud) PFP_Ring->Analyte_Ring Pi-Pi Stacking (Quadrupole Interaction) F_Atoms 5 x Fluorine Atoms (Strong Electronegativity) OH_Group Hydroxyl Group (Dipole) F_Atoms->OH_Group Dipole-Dipole & H-Bonding Result High Selectivity (Separation of Isomers) Analyte_Ring->Result

Caption: Mechanistic view of the PFP phase showing the dual Pi-Pi and Dipole interactions that drive isomeric separation.

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. [Link]

  • Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3650EN. [Link]

  • Bell, D. S. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 2016. [Link]

  • Phenomenex. Separation of Positional Isomers on Kinetex F5. Application Guide.[2][3][4][5] [Link]

Sources

Infrared (IR) spectrum analysis of hydroxyl and ether bands in CAS 2635937-27-6

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) Spectrum Analysis of Hydroxyl and Ether Bands in CAS 2635937-27-6: A Comparative Technical Guide Product: (3-(benzyloxy)-2,4-difluorophenyl)methanol

Executive Summary: The Spectroscopic Challenge

CAS 2635937-27-6 , chemically identified as This compound , represents a critical scaffold in modern medicinal chemistry, particularly in the synthesis of fluorinated bioactive agents.[1] Its structure contains two distinct oxygenated functionalities that are critical for quality control (QC):

  • A Primary Aliphatic Hydroxyl Group: (–CH₂OH)

  • An Aryl-Alkyl Ether Linkage: (Ar–O–CH₂–Ph)

The Core Problem: In fluorinated aromatics, the Carbon-Fluorine (C-F) stretching vibrations (1000–1400 cm⁻¹) generate intense absorption bands that aggressively overlap with the Carbon-Oxygen (C-O) stretches of both alcohols and ethers. Standard IR libraries often fail to distinguish these nuances in novel fluorinated intermediates.

This guide provides a definitive protocol for resolving these bands, comparing the spectral "fingerprint" of high-purity CAS 2635937-27-6 against its common synthetic precursors and degradation products (the "Alternatives").

Technical Deep Dive: The Physics of the Bands

To validate the identity of CAS 2635937-27-6, analysts must look beyond the generic O-H stretch and focus on the connectivity of the oxygen atoms.

A. The Hydroxyl Band (The "Head")[1]
  • Vibration: O-H Stretching (

    
    ) and C-O Stretching (
    
    
    
    ).
  • Target Region:

    • Stretch: 3200–3400 cm⁻¹ (Broad, H-bonded).

    • C-O Stretch: ~1050 cm⁻¹ (Primary alcohol).

  • Diagnostic Value: The presence of this band confirms the reduction of the precursor aldehyde. Its absence or shift indicates oxidation or esterification impurities.

B. The Ether Band (The "Linker")
  • Vibration: C-O-C Asymmetric Stretching (

    
    ).
    
  • Target Region: 1200–1275 cm⁻¹ (Aryl-Alkyl Ether).

  • Diagnostic Value: This band confirms the integrity of the benzyloxy protecting group. Cleavage of this group results in a spectral shift toward phenolic characteristics.

C. The Fluorine Interference (The "Noise")[1]
  • Vibration: C-F Stretching.

  • Target Region: 1100–1350 cm⁻¹ (Multiple strong bands).

  • Strategy: The C-F bands are chemically invariant. Any change in the 1000–1300 cm⁻¹ region relative to the reference standard is attributed to the Ether/Alcohol status, not the fluorine atoms.

Comparative Performance Analysis

The following table compares the IR profile of pure CAS 2635937-27-6 against its two most common "Alternatives" (impurities) encountered during drug development.

FeatureTarget Product (CAS 2635937-27-6)Alternative A: Precursor (Aldehyde Derivative)Alternative B: Degradant (Debenzylated Phenol)
3200-3500 cm⁻¹ Strong, Broad (Alcohol O-H)Absent (or weak overtone)Sharp/Medium (Phenolic O-H)
1680-1720 cm⁻¹ Absent Strong (C=O Carbonyl)Absent
1200-1275 cm⁻¹ Strong Doublet (Ether + C-F)Single Band (C-F only)Shifted (Phenolic C-O ~1230)
1000-1050 cm⁻¹ Distinct Peak (Primary C-O)Absent Absent
QC Conclusion PASS FAIL (Incomplete Reduction)FAIL (Protecting Group Loss)

Experimental Protocol: High-Resolution ATR-FTIR

Objective: To isolate the ether vs. hydroxyl signals with high reproducibility.

Step 1: Sample Preparation
  • State: Solid powder (crystalline).

  • Technique: No KBr pelleting required (hygroscopic risk). Use Diamond ATR (Attenuated Total Reflectance).

  • Pre-treatment: Dry sample in a vacuum desiccator for 1 hour to remove surface moisture (water O-H interferes with alcohol O-H).

Step 2: Instrument Configuration
  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.

  • Resolution: 2 cm⁻¹ (Critical to resolve C-F vs. C-O overlap).

  • Scans: 32 scans (background), 64 scans (sample).

  • Apodization: Blackman-Harris 3-Term.

Step 3: Data Processing (The "Self-Validating" Workflow)
  • Baseline Correction: Apply a 2-point baseline at 3800 cm⁻¹ and 600 cm⁻¹.

  • Normalization: Normalize to the Aromatic C=C stretch at ~1500 cm⁻¹ (Internal Standard).

  • Validation: Calculate the ratio of Peak Area (3300 cm⁻¹) / Peak Area (1500 cm⁻¹). A ratio < 0.8 suggests aldehyde contamination.

Visualization of Logic & Workflow

Diagram 1: Spectral Assignment Logic

This diagram maps the molecular structure of CAS 2635937-27-6 to its specific IR bands, highlighting the interference zones.

SpectralMapping Molecule CAS 2635937-27-6 (Fluorinated Benzyl Alcohol) Func_OH Primary Alcohol (-CH2OH) Molecule->Func_OH Func_Ether Benzyloxy Ether (Ar-O-CH2-Ph) Molecule->Func_Ether Func_Fluoro Difluoro Core (Ar-F) Molecule->Func_Fluoro Band_OH_Stretch O-H Stretch 3200-3400 cm-1 (Broad) Func_OH->Band_OH_Stretch Band_CO_Alc C-O Stretch (Alc) ~1030-1050 cm-1 Func_OH->Band_CO_Alc Band_Ether_Asym C-O-C Asym Stretch 1200-1260 cm-1 Func_Ether->Band_Ether_Asym Band_CF C-F Stretch 1100-1350 cm-1 (High Intensity) Func_Fluoro->Band_CF Band_CF->Band_Ether_Asym Strong Overlap (Requires Deconvolution)

Caption: Structural-Spectral mapping highlighting the critical overlap between the C-F "noise" and the Ether "signal."

Diagram 2: QC Decision Workflow

A self-validating protocol for determining batch acceptability.

QC_Workflow Start Start IR Analysis (CAS 2635937-27-6) Check_OH Check 3200-3400 cm-1 (Broad Band Present?) Start->Check_OH Check_CO Check 1680-1720 cm-1 (Carbonyl Peak?) Check_OH->Check_CO Yes Result_Fail_Ald FAIL: Precursor (Aldehyde) Check_OH->Result_Fail_Ald No (Weak/Absent) Check_Ether Check 1200-1275 cm-1 (Ether/Fluorine Ratio) Check_CO->Check_Ether No (Absent) Check_CO->Result_Fail_Ald Yes (Strong) Result_Pass PASS: Pure Product Check_Ether->Result_Pass Normal Profile Result_Fail_Deg FAIL: Degradation (Phenol) Check_Ether->Result_Fail_Deg Shifted/Distorted

Caption: Step-by-step decision tree for interpreting IR spectra during Quality Control.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Standard text for assigning C-O and O-H bands).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for Fluorine-Oxygen overlap regions).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Link

  • National Institute of Standards and Technology (NIST) . Chemistry WebBook, SRD 69. (For comparative spectra of Benzyl Alcohol and Fluorobenzene derivatives). Link

Sources

Safety Operating Guide

Technical Guide: Safe Handling & PPE Protocols for (3-(Benzyloxy)-2,4-difluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Handling (3-(Benzyloxy)-2,4-difluorophenyl)methanol requires a safety strategy that goes beyond standard "lab coat and gloves."[1][2] As a fluorinated benzyl alcohol derivative, this compound presents a dual challenge: the benzyl alcohol moiety acts as a permeation enhancer capable of compromising standard nitrile gloves, while the fluorine substitution increases lipophilicity, potentially facilitating dermal absorption.

Immediate Action Required:

  • Primary Hazard: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335). Potential Acute Toxicity (Oral/Dermal).[3]

  • Critical PPE: Standard nitrile gloves are insufficient for prolonged contact. Use Laminate (Silver Shield) or Viton liners.

  • Waste Stream: Halogenated Organic Waste (Strict segregation required).

Hazard Profiling & Mechanistic Insight

To understand the safety requirements, we must deconstruct the molecule's interaction with biological systems and protective barriers.

Chemical Structure Analysis
  • Benzyl Alcohol Core: Known solvent properties. It attacks elastomers (like nitrile and latex), causing swelling and reducing breakthrough time to <15 minutes.

  • Difluoro- Substitution: The addition of fluorine atoms at the 2,4-positions increases the compound's metabolic stability and lipophilicity (logP). This allows the molecule to penetrate the stratum corneum more effectively than non-fluorinated analogues.

  • Benzyloxy Group: Adds molecular bulk, reducing volatility compared to simple benzyl alcohol, but does not negate the permeation risks.

Risk Matrix
Hazard ClassGHS CodeOperational Implication
Skin Irritation H315 Direct contact causes inflammation. High risk of transdermal uptake due to F-substitution.
Eye Irritation H319 Crystalline dust or concentrated solutions can cause severe corneal irritation.
STOT - SE H335 Inhalation of dust/aerosols triggers respiratory tract inflammation.

Personal Protective Equipment (PPE) Specifications

The following protocols are based on permeation kinetics data for benzyl alcohol derivatives. Do not rely on standard nitrile gloves for immersion or spill cleanup.

Hand Protection Strategy
  • Routine Handling (Solids/Closed Systems):

    • Technique: Double-gloving.

    • Inner Glove: 4-mil Nitrile (Inspection layer).

    • Outer Glove: 5-8 mil Nitrile (Sacrificial layer).

    • Protocol: Change outer gloves every 30 minutes or immediately upon splash.

  • High-Risk Handling (Solutions/Spills/Synthesis):

    • Technique: Chemical Barrier Laminate.

    • Recommendation:Ansell Silver Shield / 4H® or Viton .

    • Why: Benzyl alcohol derivatives can permeate nitrile in <15 minutes. Laminate films provide >4 hours of breakthrough protection.

    • Dexterity Hack: Wear a tight-fitting nitrile glove over the loose laminate glove to restore grip and dexterity.

Respiratory & Body Protection
  • Respiratory:

    • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Outside Hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. Note: N95 offers no protection against vapors.

  • Eye/Face:

    • Chemical splash goggles (ventless or indirect vent) are mandatory. Safety glasses are insufficient for liquid handling due to the "wicking" nature of benzyl alcohols.

  • Body:

    • Standard cotton lab coat (splash protection).

    • For scale-up (>10g): Tyvek® sleeves or apron to prevent sleeve saturation.

Operational Workflow & Engineering Controls

This workflow integrates safety checks directly into the experimental procedure to prevent "autopilot" errors.

SafetyWorkflow Start START: Task Definition Risk Risk Assessment: Solid vs. Solution? Start->Risk Solid Handling Solid: Static Risk Risk->Solid Powder Solution Handling Solution: Permeation Risk Risk->Solution Liquid/Solvent Controls_Solid Engineering Control: Anti-static gun + Draft Shield Solid->Controls_Solid Controls_Soln PPE Upgrade: Laminate Liners Required Solution->Controls_Soln Action Execute in Fume Hood (Sash @ 18 inches) Controls_Solid->Action Controls_Soln->Action Waste Disposal: Halogenated Stream Action->Waste

Figure 1: Decision logic for handling fluorinated benzyl alcohol derivatives, emphasizing the divergence in PPE for solids vs. solutions.

Critical Handling Steps
  • Static Control (Solids): Fluorinated aromatics often carry high static charges. Use an ionizing fan or anti-static gun during weighing to prevent powder dispersal (inhalation hazard).

  • Solubilization: When dissolving in organic solvents (e.g., DCM, THF), ensure the vessel is vented. The heat of solution is generally low, but vapor pressure increases.

  • Decontamination: Wipe all surfaces with a surfactant (soapy water) before using an organic solvent. Using alcohol first may spread the contaminant if not physically removed.

Waste Disposal & Spill Management[4][5]

Crucial Distinction: This compound contains Fluorine. It must be classified as Halogenated Waste .

Disposal Protocol
Waste TypeContainer LabelingSegregation Rule
Mother Liquor / Solvents "Halogenated Organic Waste"DO NOT mix with non-halogenated solvents (e.g., Acetone, Hexane) if your facility separates them. High disposal cost penalty applies.
Solid Waste "Hazardous Solid Waste (Toxic/Irritant)"Double-bag in clear polyethylene bags.
Contaminated Sharps "Sharps - Chemically Contaminated"Do not recap needles.
Spill Response Decision Tree

SpillResponse Spill Spill Detected Size Assess Volume Spill->Size Minor < 50 mL (Inside Hood) Size->Minor Major > 50 mL (Or Outside Hood) Size->Major Absorb Absorb: Vermiculite or Pads Minor->Absorb Evac EVACUATE LAB Call EHS Major->Evac Clean Clean Surface: 1. Detergent 2. Water Absorb->Clean Disposal Tag as Halogenated Debris Clean->Disposal

Figure 2: Immediate response protocol for spills. Note that any spill outside the fume hood >50mL warrants evacuation due to respiratory irritation risks.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary for Benzyl Alcohol Derivatives. National Library of Medicine. [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Solvent Waste Disposal Guidelines. Division of Research Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.